molecular formula C5H2ClF3N2 B1273427 4-Amino-3-chloro-2,5,6-trifluoropyridine CAS No. 2693-57-4

4-Amino-3-chloro-2,5,6-trifluoropyridine

Cat. No.: B1273427
CAS No.: 2693-57-4
M. Wt: 182.53 g/mol
InChI Key: IJGMBUFHHBUVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-chloro-2,5,6-trifluoropyridine is a useful research compound. Its molecular formula is C5H2ClF3N2 and its molecular weight is 182.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,5,6-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGMBUFHHBUVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392952
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2693-57-4
Record name 4-Amino-3-chloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-chloro-2,5,6-trifluoro-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine from Pentachloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a valuable fluorinated pyridine derivative, commencing from the readily available starting material, pentachloropyridine. This document details the reaction pathway, provides structured quantitative data, and presents detailed experimental protocols for each critical step. The synthesis is a three-step process involving sequential halogen exchange (fluorination) reactions followed by a nucleophilic aromatic substitution (amination).

Overall Synthesis Pathway

The transformation of pentachloropyridine to this compound is achieved through the following three key steps:

  • Partial Fluorination: Pentachloropyridine undergoes a halogen exchange reaction with potassium fluoride to yield the intermediate, 3,5-Dichloro-2,4,6-trifluoropyridine.

  • Further Fluorination: The resulting 3,5-Dichloro-2,4,6-trifluoropyridine is further fluorinated to produce 3-Chloro-2,4,5,6-tetrafluoropyridine.

  • Regioselective Amination: Finally, 3-Chloro-2,4,5,6-tetrafluoropyridine is subjected to amination, which selectively introduces an amino group at the C4-position to yield the target compound, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

ParameterValueReference
Reactants
Pentachloropyridine502 g (2.00 moles)[1]
Potassium Fluoride348 g (6.00 moles)[1]
Solvent
N-methylpyrrolidone (NMP)1000 mL[1]
Reaction Conditions
Temperature150-160°C[1]
Reaction Time4 hours[1]
Product Yield
Yield75% conversion[1]

Note: The provided reference indicates a 75% conversion after 4 hours. Further processing, such as continuous removal of the product by distillation, can lead to higher isolated yields.

Table 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine from 3,5-Dichloro-2,4,6-trifluoropyridine

ParameterValueReference
Reactants
3,5-dichloro-2,4,6-trifluoropyridine70 g[2]
Anhydrous potassium fluoride22 g[2]
Solvent
Sulfolane150 mL[2]
Reaction Conditions
Temperature180°C[2]
Reaction Time2.5 hours[2]
Product Yield & Purity
Yield72%[2]
Purity (GC)98.3%[2]

Table 3: Synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine

ParameterValueReference
Reactants
3-Chloro-2,4,5,6-tetrafluoropyridine40 g[2]
Reagent
25% Ammonia water200 mL[2]
Reaction Conditions
Initial Temperature0°C (for addition)[2]
Reaction Temperature60°C[2]
Reaction Time2.5 hours[2]
Product Yield & Purity
Yield91%[2]
Purity (HPLC)99%[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

This protocol is adapted from a patented method for the fluorination of pentachloropyridine.[1]

Materials:

  • Pentachloropyridine (PCP) (502 g, 2.00 moles)

  • Potassium fluoride (KF), anhydrous (348 g, 6.00 moles)

  • N-methylpyrrolidone (NMP) (1000 mL)

  • Reaction vessel equipped with a stirrer, thermometer, and distillation apparatus

Procedure:

  • A slurry of potassium fluoride in N-methylpyrrolidone is prepared in the reaction vessel.

  • The system is dried to less than 500 ppm of water by removing approximately 200 mL of NMP and water under vacuum.

  • The vacuum is released, and pentachloropyridine is added to the mixture.

  • The reaction temperature is raised to 160°C and then maintained at 150°C with vigorous stirring.

  • The reaction progress is monitored. After four hours, a conversion of approximately 75% is expected.

  • The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be isolated from the reaction mixture by distillation.

Step 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

This protocol is based on the selective fluorination of 3,5-dichloro-2,4,6-trifluoropyridine.[2]

Materials:

  • 3,5-dichloro-2,4,6-trifluoropyridine (70 g)

  • Anhydrous potassium fluoride (22 g)

  • Sulfolane (150 mL)

  • Reaction vessel with a stirrer and heating mantle

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • A mixture of 3,5-dichloro-2,4,6-trifluoropyridine, anhydrous potassium fluoride, and sulfolane is stirred in the reaction vessel.

  • The mixture is heated to 180°C and maintained at this temperature for 2.5 hours.

  • The reaction is monitored for the complete conversion of the starting material.

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into 1 L of ice water and extracted with dichloromethane.

  • The organic phase is washed sequentially with water and saturated sodium chloride solution.

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

  • The crude product is purified by distillation to yield 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.[2]

Step 3: Synthesis of this compound

This protocol details the regioselective amination of 3-Chloro-2,4,5,6-tetrafluoropyridine.[2]

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40 g)

  • 25% Ammonia water (200 mL)

  • Reaction vessel with a stirrer and cooling/heating capabilities

  • Filtration apparatus

Procedure:

  • The 25% ammonia water is cooled to 0°C in the reaction vessel.

  • 3-Chloro-2,4,5,6-tetrafluoropyridine is added slowly to the cooled ammonia water. A white solid is expected to precipitate.

  • After the addition is complete, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.

  • The mixture is then cooled to room temperature.

  • The solid product is collected by filtration.

  • The filter cake is thoroughly washed with water and dried to obtain this compound as a white solid.[2]

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Synthesis_Pathway Pentachloropyridine Pentachloropyridine reagent1 KF, NMP 150-160°C Pentachloropyridine->reagent1 Intermediate1 3,5-Dichloro-2,4,6-trifluoropyridine reagent2 Anhydrous KF, Sulfolane 180°C Intermediate1->reagent2 Intermediate2 3-Chloro-2,4,5,6-tetrafluoropyridine reagent3 25% Ammonia Water 0°C to 60°C Intermediate2->reagent3 FinalProduct This compound reagent1->Intermediate1 reagent2->Intermediate2 reagent3->FinalProduct

Caption: Synthesis pathway of this compound.

This guide provides a detailed and actionable framework for the synthesis of this compound. Researchers are advised to consult the original literature for further details and to adhere to all standard laboratory safety procedures when carrying out these reactions.

References

Physicochemical properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A-Technical-Guide-to-4-Amino-3-chloro-2,5,6-trifluoropyridine

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-chloro-2,5,6-trifluoropyridine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative with the CAS number 2693-57-4. This compound is a solid at room temperature and is characterized by a pyridine ring substituted with an amino group, a chlorine atom, and three fluorine atoms.[1] The presence of the amino group imparts basicity and reactivity, while the halogen substituents influence its electrophilic character, solubility, and boiling point.[1] It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
CAS Number 2693-57-4[1][2]
Molecular Formula C₅H₂ClF₃N₂[1][2]
Molecular Weight 182.53 g/mol [1][2]
Appearance Powder[1]
Melting Point 120-121 °C[2]
Boiling Point Data not available
pKa Data not available
Solubility Data not available

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[2] This amination reaction substitutes one of the fluorine atoms with an amino group to yield the final product.

Synthesis_Workflow Reactant1 3-Chloro-2,4,5,6-tetrafluoropyridine midpoint Reactant1->midpoint Reactant2 Ammonia (NH3) Reactant2->midpoint Product This compound midpoint->Product Amination

Synthesis of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducibility and validation of results.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.[3][4][5] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3][5]

Protocol:

  • A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • The capillary tube is placed in a melting point apparatus.[6]

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[3]

Spectroscopic Analysis

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin solid film.[7][8]

Protocol (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground.[7]

  • The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[7]

  • The mixture is compressed in a die using a hydraulic press to form a transparent pellet.[7]

  • The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[7]

  • Characteristic absorptions for primary amines (N-H stretch) are expected in the 3300-3400 cm⁻¹ region.[9][10] The C-N stretching of aromatic amines typically appears between 1250 and 1335 cm⁻¹.[9][10]

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the structure of a molecule.

Protocol:

  • A small amount of the sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • The solution is placed in an NMR tube.

  • The ¹H NMR spectrum is acquired using an NMR spectrometer.[11]

  • For aromatic amines, the chemical shifts of the amino protons are typically observed between 3 and 5 ppm.[9] The exact chemical shift can be influenced by the solvent and substituents on the aromatic ring. The addition of D₂O can be used to confirm the presence of the -NH₂ group, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[10]

References

Spectroscopic Data of 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Amino-3-chloro-2,5,6-trifluoropyridine (CAS No: 2693-57-4).[1][2] Due to the limited availability of experimentally derived spectra in public literature, this document presents predicted and representative data based on the analysis of its functional groups and structural analogs. The methodologies provided are standardized protocols adaptable for the analysis of this and similar small organic molecules.

Compound Overview

This compound is a halogenated aminopyridine derivative. Its structure incorporates several key features that influence its spectroscopic properties: a pyridine ring, an amino group, a chlorine atom, and three fluorine atoms. These features give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H4.5 - 6.0Broad singlet--NH₂
¹³C145 - 155Doublet of doublets¹JCF ≈ 230-260, ²JCF ≈ 20-40C-F
¹³C135 - 145Doublet of doublets¹JCF ≈ 230-260, ²JCF ≈ 20-40C-F
¹³C120 - 130Singlet-C-Cl
¹³C110 - 120Singlet-C-NH₂
¹³C100 - 110Doublet¹JCF ≈ 250-280C-F
¹⁹F-80 to -100Multiplet-F
¹⁹F-130 to -150Multiplet-F
¹⁹F-160 to -180Multiplet-F

Note: Predicted values are based on typical chemical shifts for aminopyridines and fluorinated aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3500MediumN-H asymmetric stretching
3300 - 3400MediumN-H symmetric stretching
1600 - 1650StrongN-H scissoring
1550 - 1600StrongC=C and C=N stretching (pyridine ring)
1400 - 1500StrongC=C and C=N stretching (pyridine ring)
1200 - 1300StrongC-F stretching
1000 - 1100StrongC-F stretching
700 - 800StrongC-Cl stretching

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[7][8][9][10]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted ValueNotes
Molecular Formula C₅H₂ClF₃N₂
Molecular Weight 182.53 g/mol
Monoisotopic Mass 181.9859 Da
Predicted m/z (ESI+) 182.9931 ([M+H]⁺)Predicted Collision Cross Section (CCS) values are available in public databases.[11]
Predicted m/z (ESI-) 180.9786 ([M-H]⁻)
Major Fragmentation Pathways Loss of Cl, loss of F, cleavage of the pyridine ring (e.g., loss of HCN).[12][13][14][15]The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifier.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[16][17][18][19] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[18]

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.[17]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of fluorine, C-F coupling will be observed.[6][20]

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

    • 2D NMR (Optional): Perform experiments such as COSY, HSQC, and HMBC for complete structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and determine coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique): [21][22][23]

  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[21]

    • Transfer the mixture to a pellet-forming die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (LC-MS with Electrospray Ionization - ESI): [24][25][26]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., methanol or acetonitrile).

  • Instrument Setup:

    • Use a liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Set up an appropriate LC method for sample introduction (a short column with a simple gradient may be sufficient for a pure standard).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.

    • Calibrate the mass analyzer using a known reference standard.[11]

  • Data Acquisition:

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.[27]

  • Data Processing:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Use the accurate mass and isotopic pattern to confirm the elemental composition.

    • Elucidate the fragmentation pathways based on the MS/MS data.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for the structural elucidation of this compound.

Spectroscopic_Analysis_Workflow cluster_techniques Spectroscopic Techniques cluster_information Derived Information IR IR Spectroscopy Functional_Groups Functional Groups (N-H, C-F, C-Cl) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight NMR NMR Spectroscopy Connectivity Atom Connectivity & 3D Structure NMR->Connectivity Structure Structural Elucidation of This compound Functional_Groups->Structure Molecular_Weight->Structure Connectivity->Structure

Caption: Workflow for Spectroscopic Analysis.

Data_Integration_for_Structure_Elucidation cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS_Data Molecular Formula (C₅H₂ClF₃N₂) Proposed_Structure Proposed Structure: This compound MS_Data->Proposed_Structure Fragmentation Fragmentation Pattern (e.g., loss of Cl) Fragmentation->Proposed_Structure IR_Data Key Functional Groups (NH₂, C-F, Pyridine Ring) IR_Data->Proposed_Structure NMR_Data ¹H, ¹³C, ¹⁹F Environments & Connectivity NMR_Data->Proposed_Structure

References

An In-depth Technical Guide to the Solubility of 4-Amino-3-chloro-2,5,6-trifluoropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide transparently presents this lack of data and, to empower researchers, provides detailed, established experimental protocols for determining the solubility of solid compounds. These methodologies, including the gravimetric method and UV-Visible spectrophotometry, are described in detail to facilitate their implementation in a laboratory setting. Furthermore, a generalized experimental workflow for solubility determination is presented visually using a Graphviz diagram.

Introduction

This compound is a halogenated aminopyridine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties, particularly its solubility in various organic solvents, are critical parameters for its use in chemical synthesis, purification, formulation, and biological screening. The presence of both an amino group and multiple halogen substituents suggests a complex solubility profile that will be highly dependent on the nature of the solvent.[1] This compound is a solid at room temperature with a melting point of 120-121 °C.[2]

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table reflects this lack of available information. Researchers are encouraged to use the experimental protocols outlined in Section 3 to determine the solubility in solvents relevant to their specific applications.

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaSolubility ( g/100 mL at 25°C)
AcetoneC₃H₆OData Not Available
AcetonitrileC₂H₃NData Not Available
ChloroformCHCl₃Data Not Available
DichloromethaneCH₂Cl₂Data Not Available
Dimethyl Sulfoxide (DMSO)C₂H₆OSData Not Available
EthanolC₂H₅OHData Not Available
Ethyl AcetateC₄H₈O₂Data Not Available
MethanolCH₃OHData Not Available
n-HeptaneC₇H₁₆Data Not Available
TolueneC₇H₈Data Not Available
WaterH₂OData Not Available

Experimental Protocols for Solubility Determination

The following are detailed, established methods for determining the solubility of a solid compound such as this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.[3][4]

3.1.1. Materials

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or agitator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

3.1.2. Procedure

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Carefully filter the supernatant through a syringe filter to remove all undissolved particles. The filter should be compatible with the solvent being used.

  • Sample Collection: Accurately transfer a known volume or mass of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation: Evaporate the solvent from the collected filtrate. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator or a stream of inert gas.

  • Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in a vacuum desiccator. Weigh the dish or vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate taken) x 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Visible range and the chosen solvent is transparent in that region.[5] This technique is often more sensitive than the gravimetric method.[6]

3.2.1. Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (solute)

  • Organic solvent of interest

3.2.2. Procedure

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of accurately known concentration of the solute in the solvent.

    • Perform a series of dilutions to create a set of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 3.1.2.1 and 3.1.2.2).

    • Filter the saturated solution to remove undissolved solids.

    • Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the methods described above.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_gravimetric Gravimetric Method cluster_uv_vis UV-Vis Spectrophotometry Method start Start: Add excess solute to solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) start->equilibrate filter Filter to remove undissolved solid equilibrate->filter weigh_filtrate Take known volume/mass of filtrate filter->weigh_filtrate Proceed to Gravimetric dilute_filtrate Dilute known volume of filtrate filter->dilute_filtrate Proceed to UV-Vis evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Dry and weigh residue evaporate->weigh_residue calculate_g Calculate solubility weigh_residue->calculate_g calibration Prepare calibration curve measure_abs Measure absorbance at λmax calibration->measure_abs dilute_filtrate->measure_abs calculate_uv Calculate concentration measure_abs->calculate_uv

Caption: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently unavailable in the public domain, this guide provides researchers with the necessary foundational knowledge and detailed experimental protocols to determine these values. The choice between the gravimetric and UV-Visible spectrophotometry methods will depend on the specific properties of the compound and the available laboratory equipment. Accurate determination of solubility is a critical step in the successful application of this versatile chemical intermediate in research and development.

References

An In-depth Technical Guide to the Reaction Mechanism of 4-Amino-3-chloro-2,5,6-trifluoropyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details the underlying reaction mechanism, provides a complete experimental protocol, summarizes quantitative data, and visualizes the process for clarity. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound from its precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] This type of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups.[1][2]

In this specific case, the pyridine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen atom and the five halogen substituents (four fluorine, one chlorine).[3][4] The reaction is initiated by the attack of a nucleophile, in this case, ammonia (NH₃), on the electron-poor pyridine ring.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks one of the carbon atoms of the pyridine ring. The substitution occurs preferentially at the C-4 position (para to the ring nitrogen). This regioselectivity is dictated by the ability of the electron-withdrawing groups and the ring nitrogen to stabilize the resulting negative charge. Attack at the C-4 position allows for the delocalization of the negative charge onto the electronegative ring nitrogen, forming a resonance-stabilized intermediate.

  • Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] This complex is a resonance-stabilized carbanion, where the negative charge is distributed across the aromatic system.[2]

  • Elimination of the Leaving Group: Aromaticity is restored through the elimination of a leaving group from the carbon atom that was attacked. In the reaction between 3-Chloro-2,4,5,6-tetrafluoropyridine and ammonia, the fluoride ion (F⁻) at the C-4 position is expelled.[5] Fluorine is an effective leaving group in many SNAr reactions because its high electronegativity helps to polarize the C-F bond, even though the bond itself is strong.[2] The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

The overall reaction results in the substitution of the fluorine atom at the 4-position with an amino group.

Reaction Pathway Diagram

Caption: SNAr mechanism for this compound formation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the target compound and its direct precursor.

Synthesis of this compound

This protocol is adapted from established chemical synthesis procedures.[5]

Materials and Equipment:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

  • 25% Ammonia water (200mL)

  • Reaction vessel with cooling and heating capabilities

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Cooling: Cool 200mL of 25% ammonia water to 0°C in the reaction vessel.

  • Addition of Reactant: Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water while stirring. A white solid is expected to precipitate gradually.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C.

  • Reaction Time: Maintain the temperature at 60°C for 2.5 hours.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to collect the solid precipitate.

  • Washing: Thoroughly wash the collected filter cake with water to remove any residual impurities.

  • Drying: Dry the washed solid to obtain the final product, this compound.

Synthesis of Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine

The starting material can be synthesized from 3,5-dichloro-2,4,6-trifluoropyridine.[5]

Materials and Equipment:

  • 3,5-dichloro-2,4,6-trifluoropyridine (70g)

  • Anhydrous potassium fluoride (22g)

  • Sulfolane (150mL)

  • Reaction vessel with heating

  • Stirrer

  • Extraction apparatus (e.g., separatory funnel)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Combine 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane in the reaction vessel.

  • Heating: Stir and heat the mixture to 180°C for 2.5 hours. Monitor the reaction to ensure the complete conversion of the starting material.

  • Quenching: After cooling to room temperature, pour the reaction mixture into 1L of ice water.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the organic phase sequentially with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation to obtain 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.

Data Presentation

The quantitative data from the described syntheses are summarized below for easy comparison.

Table 1: Synthesis of this compound

Parameter Value Reference
Starting Material 3-Chloro-2,4,5,6-tetrafluoropyridine [5]
Amount of Starting Material 40 g [5]
Reagent 25% Ammonia Water [5]
Volume of Reagent 200 mL [5]
Product This compound [5]
Mass of Product Obtained 35.8 g [5]
Yield 91% [5]

| Purity (HPLC) | 99% |[5] |

Table 2: Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

Parameter Value Reference
Starting Material 3,5-dichloro-2,4,6-trifluoropyridine [5]
Amount of Starting Material 70 g [5]
Reagent Anhydrous Potassium Fluoride [5]
Amount of Reagent 22 g [5]
Solvent Sulfolane [5]
Volume of Solvent 150 mL [5]
Product 3-Chloro-2,4,5,6-tetrafluoropyridine [5]
Mass of Product Obtained 46.5 g [5]
Yield 72% [5]

| Purity (GC) | 98.3% |[5] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the primary synthesis.

ExperimentalWorkflow start Start cool_ammonia Cool 200mL of 25% Ammonia Water to 0°C start->cool_ammonia add_reactant Slowly Add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine cool_ammonia->add_reactant heat_mixture Heat Reaction Mixture to 60°C and hold for 2.5 hours add_reactant->heat_mixture cool_to_rt Cool Mixture to Room Temperature heat_mixture->cool_to_rt filter_solid Filter the Precipitated Solid cool_to_rt->filter_solid wash_solid Wash Solid Cake with Water filter_solid->wash_solid dry_product Dry the Final Product wash_solid->dry_product end_product Obtain 35.8g of Pure Product dry_product->end_product

Caption: Workflow for the synthesis of this compound.

References

Understanding the Reactivity of the Amino Group in 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the amino group in 4-Amino-3-chloro-2,5,6-trifluoropyridine. This compound is a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. The pyridine ring is substituted with three fluorine atoms, a chlorine atom, and an amino group, which collectively influence its chemical behavior. This guide will explore the electronic effects of the halogen substituents on the reactivity of the amino group and discuss its anticipated participation in key organic reactions. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the known reactivity of related polyhalogenated aminopyridines and fundamental principles of organic chemistry to provide a predictive overview of its chemical properties.

Introduction

This compound is a reactive and potentially unstable chemical compound. Its utility in synthetic chemistry stems from the presence of multiple reactive sites. The highly electrophilic nature of the polychlorinated and fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for a variety of transformations. Understanding the reactivity of the amino group is crucial for the strategic design of synthetic routes utilizing this versatile intermediate. The electron-withdrawing nature of the fluorine and chlorine atoms is expected to decrease the nucleophilicity of the amino group compared to simpler aminopyridines.

Synthesis of this compound

The preparation of this compound is typically achieved through the nucleophilic aromatic substitution of a fluorine atom in 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1]

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: A solution of 25% aqueous ammonia (200 mL) is cooled to 0°C in a suitable reaction vessel.

  • Addition of Starting Material: 3-Chloro-2,4,5,6-tetrafluoropyridine (40g) is added slowly to the cooled ammonia solution. A white solid is observed to precipitate.

  • Reaction Conditions: Upon completion of the addition, the reaction mixture is heated to 60°C and maintained at this temperature for 2.5 hours.

  • Work-up and Isolation: The mixture is cooled to room temperature and filtered. The filter cake is washed thoroughly with water and dried to yield the product.

Starting MaterialReagentsConditionsProductYieldPurity (HPLC)
3-Chloro-2,4,5,6-tetrafluoropyridine25% Aqueous Ammonia60°C, 2.5 hoursThis compound91%99%

Reactivity of the Amino Group

The amino group at the C4 position of the pyridine ring is the primary site for a range of chemical transformations. However, its reactivity is significantly modulated by the strongly electron-withdrawing halogen substituents on the ring. This deactivation can make reactions on the amino group more challenging compared to non-halogenated aminopyridines.

Diazotization and Sandmeyer-type Reactions

Aromatic primary amines are well-known to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[2][3] These diazonium salts are versatile intermediates that can be converted to a wide array of functional groups through Sandmeyer or related reactions.[4][5][6] Given the established protocols for diazotization of other halogenated anilines, a similar reaction is expected for this compound.[2] The electron-withdrawing groups on the pyridine ring are expected to enhance the stability of the resulting diazonium salt.[7]

Diazotization_Sandmeyer This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl, 0-5 °C 4,3-Dichloro-2,5,6-trifluoropyridine 4,3-Dichloro-2,5,6-trifluoropyridine Diazonium Salt->4,3-Dichloro-2,5,6-trifluoropyridine CuCl 4-Bromo-3-chloro-2,5,6-trifluoropyridine 4-Bromo-3-chloro-2,5,6-trifluoropyridine Diazonium Salt->4-Bromo-3-chloro-2,5,6-trifluoropyridine CuBr 4-Cyano-3-chloro-2,5,6-trifluoropyridine 4-Cyano-3-chloro-2,5,6-trifluoropyridine Diazonium Salt->4-Cyano-3-chloro-2,5,6-trifluoropyridine CuCN 4-Iodo-3-chloro-2,5,6-trifluoropyridine 4-Iodo-3-chloro-2,5,6-trifluoropyridine Diazonium Salt->4-Iodo-3-chloro-2,5,6-trifluoropyridine KI 3-Chloro-2,5,6-trifluoro-4-hydroxypyridine 3-Chloro-2,5,6-trifluoro-4-hydroxypyridine Diazonium Salt->3-Chloro-2,5,6-trifluoro-4-hydroxypyridine H2O, Δ

Generalized Experimental Protocol: Diazotization[3]
  • Preparation of Amine Suspension: this compound is suspended in an aqueous solution of a strong acid (e.g., HCl) and cooled to 0-5°C.

  • Formation of Nitrous Acid: A solution of sodium nitrite in water is added dropwise to the suspension while maintaining the low temperature.

  • Formation of Diazonium Salt: The reaction is stirred at 0-5°C for a short period to ensure complete formation of the diazonium salt. This solution is typically used immediately in the subsequent reaction.

Acylation and Sulfonylation

The amino group is expected to react with acylating and sulfonylating agents, such as acid chlorides, anhydrides, and sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions will likely require forcing conditions (e.g., heating, use of a strong base) due to the reduced nucleophilicity of the amino group.

Acylation_Sulfonylation cluster_start Starting Material cluster_products Products This compound This compound N-(3-chloro-2,5,6-trifluoropyridin-4-yl)acetamide N-(3-chloro-2,5,6-trifluoropyridin-4-yl)acetamide This compound->N-(3-chloro-2,5,6-trifluoropyridin-4-yl)acetamide Acetyl Chloride, Pyridine N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzenesulfonamide N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzenesulfonamide This compound->N-(3-chloro-2,5,6-trifluoropyridin-4-yl)benzenesulfonamide Benzenesulfonyl Chloride, Pyridine

Alkylation

Direct N-alkylation of the amino group with alkyl halides is anticipated to be challenging due to the low nucleophilicity. However, under forcing conditions or by using more reactive alkylating agents, this transformation may be achievable. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, could provide an alternative route to N-alkylated products.

Cross-Coupling Reactions

While the amino group itself can participate in some coupling reactions, it is more common for the halogen atoms on the pyridine ring to be the site of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, the amino group can be a directing group or can be transformed into a better leaving group (e.g., triflate, from the corresponding hydroxypyridine obtained via diazotization) to facilitate such reactions. Buchwald-Hartwig amination could potentially be used to introduce a second amino substituent at one of the halogen positions.[8][9]

Experimental Workflow

The following diagram illustrates a general workflow for conducting a reaction with the amino group of this compound.

Experimental_Workflow A Reaction Setup (Inert atmosphere, solvent) B Add this compound A->B C Add Reagent (e.g., Acyl chloride, Sulfonyl chloride) B->C D Add Base (e.g., Pyridine, Triethylamine) C->D E Heat Reaction Mixture (Monitor by TLC/LC-MS) D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (e.g., Column chromatography, Recrystallization) H->I J Characterization (NMR, IR, MS) I->J

Summary of Predicted Reactivity

Reaction TypeReagentsExpected ProductNotes
DiazotizationNaNO₂, HClDiazonium SaltIntermediate for further reactions.[2]
Sandmeyer (Chlorination)CuCl4,3-Dichloro-2,5,6-trifluoropyridineRequires prior diazotization.[4]
Sandmeyer (Bromination)CuBr4-Bromo-3-chloro-2,5,6-trifluoropyridineRequires prior diazotization.[4]
AcylationAcyl Halide, BaseN-Acyl derivativeLikely requires heating.
SulfonylationSulfonyl Halide, BaseN-Sulfonyl derivativeLikely requires heating.
DehalogenationH₂, Pd/C, Base4-Amino-2,5,6-trifluoropyridineThe chloro group is removed.[1]

Conclusion

This compound is a valuable synthetic intermediate with a rich, albeit challenging, chemistry. The amino group, while deactivated by the electron-withdrawing halogen substituents, is expected to undergo a variety of important chemical transformations, including diazotization, acylation, and sulfonylation. Further experimental investigation is warranted to fully elucidate the scope and limitations of its reactivity, which will undoubtedly pave the way for its application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Electrophilic Character of the Pyridine Ring in 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridine ring in 4-Amino-3-chloro-2,5,6-trifluoropyridine. The strategic placement of electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating amino group, creates a unique reactivity profile, making this compound a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

Core Chemical Properties

Basic chemical and physical properties of this compound are summarized below.

PropertyValueReference
CAS Number2693-57-4[1]
Molecular FormulaC₅H₂ClF₃N₂[1]
Molecular Weight182.53 g/mol [1]
Melting Point120-121 °C[1]
AppearanceWhite to cream crystals or powder[2]

Electrophilic Character and Reactivity

The pyridine ring in this compound is highly susceptible to nucleophilic attack due to the cumulative electron-withdrawing effects of the three fluorine atoms and one chlorine atom. This effect is most pronounced at the positions ortho and para to the nitrogen atom of the pyridine ring. The presence of these halogens significantly lowers the electron density of the aromatic system, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The amino group at the 4-position is a key modulator of this reactivity. While being an electron-donating group, its influence is complex. It can direct the regioselectivity of substitution reactions and can also be involved in subsequent chemical transformations. The interplay between the electron-withdrawing halogens and the electron-donating amino group is a central theme in the chemistry of this molecule.

A prime example of the electrophilic nature of the pyridine ring is demonstrated in the synthesis of this compound itself. The precursor, 3-Chloro-2,4,5,6-tetrafluoropyridine, readily undergoes nucleophilic aromatic substitution with ammonia. The reaction is highly regioselective, with the incoming amino group displacing the fluorine atom at the 4-position. This selectivity is driven by the strong activation of the para position by the ring nitrogen.

Experimental Protocols

A detailed experimental protocol for a key reaction demonstrating the electrophilic character of a precursor to the title compound is provided below.

Synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine

This procedure illustrates a typical nucleophilic aromatic substitution reaction where the highly electrophilic pyridine ring of 3-Chloro-2,4,5,6-tetrafluoropyridine reacts with ammonia.

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

  • 25% Ammonia water (200mL)

  • Ethanol-water solution (50%) for recrystallization (optional)

Procedure:

  • Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel.

  • Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water. A white solid will gradually precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Thoroughly wash the filter cake with water.

  • Dry the solid to obtain this compound.

Results:

  • Yield: 35.8g (91%)[3]

  • Purity (HPLC): 99%[3]

Reaction Pathways and Logical Relationships

The synthesis of this compound is a clear illustration of a nucleophilic aromatic substitution (SNAr) reaction. The following diagram outlines the logical workflow of this synthesis.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_product Product A 3-Chloro-2,4,5,6-tetrafluoropyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B Ammonia (aq) B->C E This compound C->E Yield: 91% D 1. 0°C (addition) 2. 60°C, 2.5h (reaction) D->C

Caption: Workflow for the synthesis of this compound.

The mechanism of this SNAr reaction proceeds through a Meisenheimer complex intermediate, a common feature in nucleophilic aromatic substitutions. The high electronegativity of the fluorine atoms and the ring nitrogen stabilize the negative charge of this intermediate, facilitating the reaction.

G Reactant 3-Chloro-2,4,5,6-tetrafluoropyridine + NH₃ Intermediate Meisenheimer Complex (stabilized by F and N) Reactant->Intermediate Nucleophilic Attack Product This compound + HF Intermediate->Product Fluoride Elimination

Caption: Generalized mechanism of the SNAr reaction.

Applications in Drug Development and Agrochemicals

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex, biologically active molecules. The remaining fluorine and chlorine atoms can be selectively displaced by other nucleophiles, allowing for the introduction of diverse functional groups. This versatility is highly sought after in the development of new pharmaceuticals and agrochemicals. For instance, aminopicolinic acids, which can be derived from related structures, are known to be key components in some herbicides.

Conclusion

This compound exhibits a pronounced electrophilic character at its pyridine ring, primarily due to the strong electron-withdrawing effects of its halogen substituents. This property is effectively utilized in its synthesis via a highly regioselective nucleophilic aromatic substitution reaction. The presence of both reactive halogen sites and an amino group provides a versatile platform for further chemical modifications, making it an important intermediate for the synthesis of novel compounds in the life sciences. Further research into the selective substitution of the remaining halogens on the this compound ring will undoubtedly open new avenues for the creation of diverse and complex molecular architectures.

References

Technical Guide: Stability and Storage of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for 4-Amino-3-chloro-2,5,6-trifluoropyridine. Due to the limited availability of specific public data on this compound, this document summarizes the existing general guidelines and presents a detailed, adaptable experimental protocol for a comprehensive stability assessment in line with industry standards.

Overview and General Recommendations

This compound is a highly functionalized pyridine derivative. Its structure, featuring an amino group and multiple halogen substituents, suggests a reactive nature, making appropriate storage and handling critical to ensure its integrity for research and development purposes. While specific stability studies are not widely published, information from suppliers and safety data sheets (SDS) provides a consensus on general best practices. The compound is often described as potentially unstable and sensitive to environmental factors.

Recommended Storage Conditions

To maintain the quality and purity of this compound, the following storage conditions are recommended based on available data.

ParameterRecommendationSource
Temperature 10°C to 25°C (Controlled Room Temperature)Supplier Data
For long-term storage, a cool and dark place at <15°C is also suggested.Supplier Data
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).General Chemical Best Practices
Light Protect from light.General Chemical Best Practices
Moisture Store in a dry environment. The compound is potentially moisture-sensitive.General Chemical Best Practices
Container Keep in a tightly sealed, appropriate container.General Chemical Best Practices

Experimental Protocol for Stability Assessment

The following is a detailed, adaptable protocol for conducting a comprehensive stability study on this compound, based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light, and pH) and to identify potential degradation products and pathways.

Materials and Equipment
  • This compound (high purity reference standard)

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

  • High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Mass spectrometer (LC-MS) for identification of degradation products

  • Forced degradation study chambers (oven, humidity chamber, photostability chamber)

  • pH meter

  • Analytical balance

Development of a Stability-Indicating Analytical Method

A crucial first step is the development and validation of a stability-indicating HPLC method. This method must be able to separate the parent compound from all potential degradation products.

  • Method Development :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at a controlled pH).

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance).

    • Injection Volume : 10 µL

  • Method Validation : Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed during the forced degradation study.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis :

    • Prepare a solution of the compound in a suitable solvent and treat it with 0.1 M HCl.

    • Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis :

    • Prepare a solution of the compound and treat it with 0.1 M NaOH.

    • Incubate at 60°C and sample at various time points.

    • Neutralize the samples before analysis.

  • Oxidative Degradation :

    • Prepare a solution of the compound and treat it with 3% hydrogen peroxide.

    • Store at room temperature, protected from light, and sample at various time points.

  • Thermal Degradation :

    • Expose the solid compound to dry heat at 80°C for 48 hours.

    • Sample at appropriate intervals.

  • Photostability :

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark.

Long-Term and Accelerated Stability Studies
  • Sample Preparation : Package the solid this compound in containers that simulate the proposed storage containers.

  • Storage Conditions :

    • Long-Term : 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency :

    • Long-Term : 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated : 0, 3, and 6 months

  • Analysis : At each time point, analyze the samples for appearance, assay (purity), and degradation products using the validated stability-indicating HPLC method.

Visualizations

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term & Accelerated Studies cluster_analysis Analysis & Reporting start Start: High Purity This compound method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev acid Acid Hydrolysis method_dev->acid base Base Hydrolysis method_dev->base oxidation Oxidative Degradation method_dev->oxidation thermal Thermal Degradation method_dev->thermal photo Photostability method_dev->photo long_term Long-Term Storage (25°C/60% RH) method_dev->long_term accelerated Accelerated Storage (40°C/75% RH) method_dev->accelerated analysis HPLC Analysis (Assay, Impurities) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis lcms LC-MS Identification of Degradation Products analysis->lcms pathway Elucidate Degradation Pathways lcms->pathway report Generate Stability Report & Determine Shelf-life pathway->report Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_dehalogenation Reductive Dehalogenation parent This compound hydrolysis_Cl Substitution of Cl (e.g., with -OH) parent->hydrolysis_Cl H2O / H+ or OH- hydrolysis_F Substitution of F (e.g., with -OH) parent->hydrolysis_F H2O / H+ or OH- oxidation_amino Oxidation of Amino Group (e.g., to Nitroso or Nitro) parent->oxidation_amino [O] dechlorination Loss of Cl parent->dechlorination Reducing Agent / Light defluorination Loss of F parent->defluorination Reducing Agent / Light

4-Amino-3-chloro-2,5,6-trifluoropyridine as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of an electron-donating amino group and multiple electron-withdrawing halogen substituents on the pyridine ring, confer a distinct reactivity profile. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the development of agrochemicals and pharmaceuticals. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to assist researchers in leveraging the synthetic potential of this important intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference(s)
CAS Number 2693-57-4[1][2]
Molecular Formula C₅H₂ClF₃N₂[1][2]
Molecular Weight 182.53 g/mol [1][2]
Appearance White solid[3]
Melting Point 120-121 °C[2]
Boiling Point 117-118 °C[2]
Solubility Slightly soluble in chloroform and methanol.
¹H NMR (representative) A broad singlet corresponding to the -NH₂ protons is expected. The exact chemical shift would depend on the solvent and concentration.
¹³C NMR (representative) Five distinct signals for the pyridine ring carbons are expected, with their chemical shifts influenced by the attached functional groups (F, Cl, NH₂).
¹⁹F NMR (representative) Three distinct signals for the fluorine atoms at positions 2, 5, and 6 are expected, showing characteristic coupling patterns.[4][5][6]
IR Spectroscopy (solid) Characteristic absorption bands for N-H stretching (amino group), C=N and C=C stretching (pyridine ring), and C-F and C-Cl stretching are expected.
Mass Spectrometry (HRMS) Predicted [M+H]⁺: 182.99314.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia. The reaction proceeds with high regioselectivity, with the amino group displacing the fluorine atom at the C4 position, which is the most electron-deficient and activated site on the pyridine ring.

Synthesis Start 3-Chloro-2,4,5,6-tetrafluoropyridine Product This compound Start->Product Nucleophilic Aromatic Substitution Reagent Ammonia (aq) Reagent->Product

General synthesis scheme for this compound.
Detailed Experimental Protocol: Synthesis from 3-Chloro-2,4,5,6-tetrafluoropyridine[3]

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

  • 25% Ammonia water (200mL)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Cool 200mL of 25% ammonia water to 0°C in a suitable reaction vessel equipped with a stirrer.

  • Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid will gradually precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Thoroughly wash the filter cake with water to remove any residual ammonia and ammonium salts.

  • Dry the solid product to obtain this compound.

Yield and Purity:

  • Typical yield: 35.8g (91%)

  • Purity (by HPLC): 99%

Applications in Organic Synthesis

The strategic placement of amino, chloro, and fluoro substituents makes this compound a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The amino group can be further functionalized, while the halogen atoms can be selectively displaced through nucleophilic substitution or participate in cross-coupling reactions.

Agrochemical Synthesis

This pyridine derivative is a key intermediate in the synthesis of several herbicides. The final products often function by inhibiting essential plant enzymes.

a) Herbicides Targeting Acetolactate Synthase (ALS)

Derivatives of this compound are used to synthesize herbicides that inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[9] The absence of ALS in animals contributes to the low toxicity of these herbicides in mammals.

ALS_Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids ProteinSynth Protein Synthesis & Plant Growth AminoAcids->ProteinSynth Herbicide Pyridine-based Herbicide Herbicide->ALS Inhibition

Mechanism of action for ALS-inhibiting herbicides.

b) Herbicides Targeting Acetyl-CoA Carboxylase (ACCase)

Another significant application is in the synthesis of aryloxyphenoxypropionate herbicides. These compounds are known inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis.[10] ACCase catalyzes the first committed step in fatty acid synthesis.[3][10] By inhibiting this enzyme, the herbicides block the production of fatty acids, which are essential components of cell membranes and for energy storage in plants, leading to their death.

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membranes & Energy Storage FattyAcids->Membranes Herbicide Pyridine-based Herbicide Herbicide->ACCase Inhibition

Mechanism of action for ACCase-inhibiting herbicides.
Pharmaceutical Synthesis

The substituted pyridine core is a common scaffold in many biologically active molecules, and this compound serves as a valuable starting material for the synthesis of various pharmaceutical agents, particularly kinase inhibitors.

a) Kinase Inhibitors

The amino group at the C4 position can act as a nucleophile or be modified to participate in reactions that build more complex structures. The halogen atoms, particularly the chlorine at C3 and the fluorines at C2 and C6, can be displaced in nucleophilic aromatic substitution (SNAr) reactions or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, a common strategy in the design of kinase inhibitors.[11][12][13] For example, related aminopyridine and pyrimidine scaffolds have been successfully employed in the synthesis of inhibitors for Janus kinases (JAKs), PIM-1 kinase, and others, which are important targets in cancer and inflammatory diseases.[11][12][13]

Kinase_Inhibitor_Synthesis Start This compound Intermediate1 Functionalized Pyridine Start->Intermediate1 SNAr Reaction Intermediate2 Biaryl Pyridine Start->Intermediate2 Suzuki Coupling Product Kinase Inhibitor Intermediate1->Product Further Elaboration Intermediate2->Product Further Elaboration Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Intermediate1 BoronicAcid Arylboronic Acid BoronicAcid->Intermediate2

Synthetic pathways to kinase inhibitors.
Representative Experimental Protocols for Further Functionalization

While specific protocols starting from this compound are proprietary or not widely published, the following general procedures for SNAr and Suzuki coupling on related chloro-heterocyclic systems are representative of the methodologies that would be employed.

a) General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of a halogen atom with an amine nucleophile, a common step in building kinase inhibitor scaffolds.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Base (e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv)

  • Solvent (e.g., Dioxane, DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the amine nucleophile, the base, and the solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Stir the reaction for the required time (2-24 h), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous work-up by diluting with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

b) General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the C-Cl bond with an arylboronic acid to form a C-C bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 equiv)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture, typically between 80-110 °C, and stir for a period ranging from 2 to 24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired biaryl product.

Conclusion

This compound is a readily accessible and highly reactive building block with significant utility in organic synthesis. Its application as a key intermediate in the production of potent herbicides is well-established. Furthermore, its reactivity profile makes it an attractive starting material for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic and industrial research, enabling the development of novel molecules with valuable biological activities.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel 6-Aryl-Picolinate Herbicides Using 4-Amino-3-chloro-2,5,6-trifluoropyridine as a Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The pyridine ring is a foundational scaffold in a multitude of successful agrochemicals, particularly herbicides. The class of synthetic auxin herbicides, specifically the 6-aryl-picolinates, has proven effective for broadleaf weed control at low application rates. Compounds like Halauxifen-methyl represent the latest advancements in this class, offering potent and selective herbicidal action.[1][2][3]

This document provides detailed protocols for the synthesis of a key fluorinated precursor, 4-Amino-3-chloro-2,5,6-trifluoropyridine, and outlines a proposed synthetic route to convert this precursor into novel 6-aryl-4-aminopicolinate herbicides. This strategy leverages modern synthetic methodologies, including directed metalation and palladium-catalyzed cross-coupling reactions, to construct the target herbicidal molecules.

Protocol 1: Synthesis of Precursor this compound

This protocol details the synthesis of the key precursor from 3-Chloro-2,4,5,6-tetrafluoropyridine via nucleophilic aromatic substitution (SNAr) with ammonia. The fluorine atom at the 4-position is the most susceptible to nucleophilic attack in polyfluoropyridines.[4]

Experimental Workflow:

start 3-Chloro-2,4,5,6- tetrafluoropyridine r1 Stir at 0°C, then heat to 60°C for 2.5h start->r1 reagents 25% Ammonia Water (aq) reagents->r1 product 4-Amino-3-chloro- 2,5,6-trifluoropyridine p1 Cool, Filter, Wash with H₂O, Dry r1->p1 p1->product

Caption: Workflow for the synthesis of the fluorinated pyridine precursor.

Methodology:

  • In a suitable reaction vessel, cool 200 mL of 25% aqueous ammonia to 0°C using an ice bath.

  • Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution with continuous stirring. A white solid is expected to precipitate during the addition.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting solid precipitate.

  • Thoroughly wash the filter cake with water to remove any residual ammonia and salts.

  • Dry the solid product under vacuum to yield this compound.

Quantitative Data:

ParameterValueReference
Starting Material3-Chloro-2,4,5,6-tetrafluoropyridine[2]
Reagent25% Aqueous Ammonia[2]
Reaction Temperature0°C to 60°C[2]
Reaction Time2.5 hours at 60°C[2]
Typical Yield~91%[2]
Product Purity (HPLC)>99%[2]

Protocol 2: Proposed Synthesis of a Novel 6-Aryl-4-Aminopicolinate Herbicide

This section outlines a proposed multi-step synthetic route to transform this compound into a target herbicide, exemplified by a methyl 4-amino-3-chloro-6-aryl-5-fluoropicolinate. This route involves three key transformations:

  • Ortho-Metalation and Carboxylation: Introduction of a carboxylic acid group at the C2 position.

  • Suzuki Cross-Coupling: Installation of the substituted aryl moiety at the C6 position.

  • Esterification: Conversion of the picolinic acid to its methyl ester.

Overall Synthetic Pathway:

cluster_0 Proposed Synthetic Route A Precursor 4-Amino-3-chloro- 2,5,6-trifluoropyridine B Intermediate A (Picolinic Acid) A->B 1. LDA, THF, -78°C 2. CO₂ (s) C Intermediate B (6-Aryl Picolinic Acid) B->C Arylboronic Acid, Pd Catalyst, Base D Final Product (Methyl Picolinate Herbicide) C->D MeOH, H₂SO₄ (cat.) Reflux

Caption: Proposed multi-step synthesis of a 6-aryl-picolinate herbicide.

Step A: Synthesis of 4-Amino-3-chloro-5,6-difluoro-picolinic Acid

This step utilizes directed ortho-metalation, where a strong base selectively deprotonates the C2 position, followed by quenching with carbon dioxide to form the carboxylic acid.[5][6]

Methodology:

  • Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the solution to -78°C.

  • Slowly add a solution of Lithium diisopropylamide (LDA) (approx. 1.1 equivalents) in THF while maintaining the temperature at -78°C.

  • Stir the reaction mixture at this temperature for 1-2 hours to ensure complete metalation.

  • Quench the reaction by adding an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to slowly warm to room temperature.

  • Add water and acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~2-3 to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step B: Suzuki Coupling to Synthesize 6-Aryl-4-amino-3-chloro-5-fluoropicolinic Acid

This step involves a palladium-catalyzed Suzuki cross-coupling reaction to form the C-C bond between the pyridine C6 position and the aryl group. The fluorine at C6 acts as the leaving group.[1][2]

Methodology:

  • In a reaction vessel, combine the picolinic acid from Step A, the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify to precipitate the product.

  • Filter the solid or extract with an organic solvent to isolate the crude product, which can be purified by column chromatography or recrystallization.

Step C: Esterification to Methyl 4-Amino-3-chloro-6-aryl-5-fluoropicolinate

The final step is a standard Fischer esterification to convert the carboxylic acid to the more active methyl ester form, similar to Halauxifen-methyl.[7]

Methodology:

  • Suspend or dissolve the 6-aryl picolinic acid from Step B in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux for several hours (e.g., 4-8 hours) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate.

  • Extract the final product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final herbicidal compound.

Quantitative Data for Proposed Synthesis (Illustrative):

StepKey ReagentsSolventsTemp.Typical Yields (Estimated)
A: Carboxylation LDA, CO₂ (dry ice)Anhydrous THF-78°C60-75%
B: Suzuki Coupling Arylboronic Acid, Pd(PPh₃)₄, Cs₂CO₃Dioxane/Water80-100°C70-90%[1]
C: Esterification Methanol, H₂SO₄ (cat.)MethanolReflux85-95%[7]

Disclaimer: This proposed synthetic route is based on established chemical principles and related literature precedents. The specific reaction conditions, including reagents, solvents, temperatures, and reaction times, may require optimization for specific substrates and scales. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols for 4-Amino-3-chloro-2,5,6-trifluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and multiple halogen atoms, offers a versatile platform for the synthesis of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making this scaffold particularly attractive for modern drug discovery programs.

While direct applications in marketed drugs are not extensively documented, the reactivity of this compound allows for its use as a key intermediate in the synthesis of various biologically active molecules. Its structural similarity to intermediates used in the development of herbicides, such as those based on picolinic acid, suggests its potential for adaptation in the discovery of new pharmaceuticals targeting a range of biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 2693-57-4
Molecular Formula C₅H₂ClF₃N₂
Molecular Weight 182.53 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in many organic solvents

Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its role as a versatile synthetic intermediate. The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while the halogen atoms, particularly the fluorine atoms, are susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the introduction of diverse functionalities to generate libraries of compounds for biological screening.

Key Potential Applications:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The functional groups on this compound can be elaborated to interact with the hinge region and other key residues within the ATP-binding pocket of various kinases.

  • Agrochemicals: Structurally related aminopicolinic acids have demonstrated potent herbicidal activity.[1] This suggests that derivatives of this compound could be explored for the development of new agrochemicals.

  • Novel Heterocyclic Systems: The reactivity of the pyridine core allows for its use in the construction of more complex heterocyclic systems with potential biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-Chloro-2,4,5,6-tetrafluoropyridine.[2]

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine

  • 25% Ammonia water

  • Water

  • 50% Ethanol-water solution

Equipment:

  • Reaction vessel

  • Stirrer

  • Heating and cooling system

  • Filtration apparatus

  • Drying oven

Procedure:

  • Cool 200 mL of 25% ammonia water to 0°C in a reaction vessel.

  • Slowly add 40 g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water with stirring. A white solid will gradually precipitate.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and wash the filter cake thoroughly with water.

  • Dry the solid to obtain this compound.

Expected Yield: Approximately 35.8 g (91% yield) with an HPLC purity of 99%.[2]

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol provides a general method for the substitution of a fluorine atom on the this compound ring with a nucleophile, a common strategy for building molecular complexity. The fluorine at the 6-position is generally the most susceptible to nucleophilic attack due to the combined activating effects of the nitrogen atom and the other electron-withdrawing groups.

Materials:

  • This compound

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

Equipment:

  • Dry reaction flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography apparatus)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.

  • If the nucleophile is an alcohol or thiol, add the base (e.g., sodium hydride) portion-wise at 0°C and stir for 30 minutes to form the corresponding alkoxide or thiolate.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically between 60-120°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Starting Material cluster_application Medicinal Chemistry Application start 3-Chloro-2,4,5,6-tetrafluoropyridine product This compound start->product Amination reagent1 Ammonia Water reagent1->product intermediate This compound derivative Bioactive Pyridine Derivative intermediate->derivative Nucleophilic Aromatic Substitution reagent2 Nucleophile (R-XH) reagent2->derivative base Base base->derivative

Caption: Synthetic route to this compound and its subsequent derivatization.

Potential Signaling Pathway Inhibition

While no specific signaling pathway data exists for derivatives of this compound, related aminopyridine structures are known to target protein kinases. The following diagram illustrates a hypothetical scenario where a derivative acts as a kinase inhibitor in a cancer-related pathway.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-Amino-3-chloro-2,5,6- trifluoropyridine Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds in medicinal chemistry. Its rich functionality provides a foundation for creating diverse molecular architectures. The protocols and conceptual frameworks presented here are intended to serve as a guide for researchers to unlock the potential of this versatile building block in the development of new therapeutic agents. Further investigation into the derivatization of this compound and the biological evaluation of the resulting molecules is highly encouraged.

References

Anwendungshinweise und Protokolle: Derivatisierung von 4-Amino-3-chlor-2,5,6-trifluorpyridin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Amino-3-chlor-2,5,6-trifluorpyridin ist ein vielseitiges chemisches Gerüst für die medizinische Chemie und die Wirkstoffforschung. Seine hochgradig funktionalisierte Pyridinstruktur, die eine reaktive Aminogruppe, ein Chloratom und mehrere Fluoratome aufweist, bietet zahlreiche Möglichkeiten zur Derivatisierung. Diese Modifikationen ermöglichen die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Molekülen für spezifische biologische Ziele. Die elektronenziehenden Eigenschaften der Fluor- und Chloratome machen den Pyridinring anfällig für verschiedene Kupplungsreaktionen und Substitutionen, was ihn zu einem attraktiven Ausgangsmaterial für die Synthese von Wirkstoffbibliotheken macht.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für zwei gängige Derivatisierungsstrategien: N-Acylierung und Suzuki-Miyaura-Kreuzkupplung. Darüber hinaus werden potenzielle biologische Anwendungen und ein hypothetisches Screening-Panel zur Veranschaulichung des potenziellen Nutzens dieser Derivate vorgestellt.

Derivatisierungsstrategien

Die Derivatisierung von 4-Amino-3-chlor-2,5,6-trifluorpyridin kann an mehreren Positionen erfolgen:

  • N-Acylierung an der 4-Amino-Gruppe: Die Umsetzung der primären Aminogruppe mit verschiedenen Acylierungsmitteln (z. B. Carbonsäurechloride, Anhydride) führt zur Bildung von Amidbindungen. Diese Modifikation kann die Löslichkeit, die zelluläre Permeabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen mit einem biologischen Zielmolekül beeinflussen.

  • Suzuki-Miyaura-Kreuzkupplung an der 3-Chlor-Position: Das Chloratom kann durch eine Vielzahl von Aryl- oder Heteroaryl-Gruppen unter Verwendung von Palladium-katalysierten Kreuzkupplungsreaktionen ersetzt werden. Dies ermöglicht eine signifikante Erweiterung des Moleküls und die Einführung von Strukturelementen, die für die Bindung an Proteintaschen entscheidend sind.

Potenzielle biologische Targets

Fluorierte Pyridin-Strukturen sind in zahlreichen biologisch aktiven Verbindungen zu finden, insbesondere in Inhibitoren von Proteinkinasen. Die Derivate von 4-Amino-3-chlor-2,5,6-trifluorpyridin könnten daher auf ihre hemmende Wirkung gegen verschiedene Kinasen untersucht werden, die bei Krankheiten wie Krebs eine Rolle spielen.

Signaling_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern EGFR EGFR RAS RAS EGFR->RAS Aktivierung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation ERK->Proliferation Transkription Derivative Pyridin- Derivat Derivative->EGFR Hemmung EGF Wachstumsfaktor (EGF) EGF->EGFR Bindung

Abbildung 1: Hypothetischer Signalweg (EGFR), der durch Pyridin-Derivate gehemmt wird.

Experimentelle Protokolle

Die folgenden Protokolle sind verallgemeinerte Verfahren. Eine Optimierung der Reaktionsbedingungen kann für spezifische Substrate erforderlich sein.

Protokoll 1: N-Acylierung von 4-Amino-3-chlor-2,5,6-trifluorpyridin

Dieses Protokoll beschreibt die Synthese von N-acylierten Derivaten durch Umsetzung mit einem Acylchlorid in Gegenwart einer Base.

NAcylation_Workflow start Start reagenzien 4-Amino-3-chlor-2,5,6-trifluorpyridin + Acylchlorid in Pyridin lösen start->reagenzien reaktion Reaktion bei 0°C bis Raumtemperatur (2-4 Stunden) reagenzien->reaktion aufarbeitung Aufarbeitung: 1. Mit Dichlormethan verdünnen 2. Mit 1 M HCl, NaHCO3, Sole waschen reaktion->aufarbeitung trocknung Organische Phase über Na2SO4 trocknen aufarbeitung->trocknung aufreinigung Produkt durch Säulenchromatographie aufreinigen trocknung->aufreinigung ende Ende aufreinigung->ende

Abbildung 2: Experimenteller Arbeitsablauf für die N-Acylierung.

Materialien:

  • 4-Amino-3-chlor-2,5,6-trifluorpyridin (1,0 Äq.)

  • Acylchlorid (z.B. Benzoylchlorid) (1,1 Äq.)

  • Pyridin (wasserfrei)

  • Dichlormethan (DCM)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Standard-Glasgeräte, Magnetrührer, Eisbad

Durchführung:

  • Lösen Sie 4-Amino-3-chlor-2,5,6-trifluorpyridin (1,0 Äq.) in wasserfreiem Pyridin in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam das Acylchlorid (1,1 Äq.) tropfenweise zur gerührten Lösung hinzu.[1]

  • Lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.[1]

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Dichlormethan.

  • Waschen Sie die organische Schicht nacheinander mit 1 M HCl (um Pyridin zu entfernen), gesättigter NaHCO₃-Lösung und Sole.[1]

  • Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte N-acylierte Derivat zu erhalten.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll beschreibt die Palladium-katalysierte Kupplung des Chloratoms mit einer Arylboronsäure.[2][3][4]

Suzuki_Workflow start Start setup Reagenzien in Schlenk-Kolben geben: Pyridin, Boronsäure, Base, Pd-Katalysator start->setup inert Inertisieren: 3x Evakuieren und mit Argon/Stickstoff befüllen setup->inert solvens Entgastes Lösungsmittel (z.B. Dioxan/Wasser) hinzufügen inert->solvens reaktion Reaktion unter Rückfluss erhitzen (80-110°C) solvens->reaktion aufarbeitung Aufarbeitung: 1. Abkühlen 2. Mit Ethylacetat/Wasser verdünnen reaktion->aufarbeitung extraktion Phasen trennen und wässrige Phase extrahieren aufarbeitung->extraktion aufreinigung Produkt durch Säulenchromatographie aufreinigen extraktion->aufreinigung ende Ende aufreinigung->ende

Abbildung 3: Experimenteller Arbeitsablauf für die Suzuki-Miyaura-Kupplung.

Materialien:

  • 4-Amino-3-chlor-2,5,6-trifluorpyridin (1,0 Äq.)

  • Arylboronsäure (1,2-1,5 Äq.)

  • Palladium-Katalysator (z.B., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)[2]

  • Base (z.B., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 Äq.)[2][5]

  • Wasserfreies und entgastes Lösungsmittel (z.B., 1,4-Dioxan, Toluol, DMF, mit oder ohne Wasser)[2][6]

  • Schlenk-Kolben, Rückflusskühler, Magnetrührer

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • Geben Sie 4-Amino-3-chlor-2,5,6-trifluorpyridin (1,0 Äq.), die Arylboronsäure (1,2 Äq.), den Palladium-Katalysator (z.B. 2 mol% Pd(OAc)₂) mit einem geeigneten Liganden (z.B. 4 mol% SPhos) und die Base (z.B. 2,0 Äq. Cs₂CO₃) in einen ofengetrockneten Schlenk-Kolben.[4]

  • Verschließen Sie den Kolben, evakuieren Sie ihn und befüllen Sie ihn dreimal mit Inertgas, um eine sauerstofffreie Atmosphäre zu gewährleisten.[4][5]

  • Fügen Sie das entgaste Lösungsmittel (z.B. 1,4-Dioxan/Wasser 5:1) über eine Spritze hinzu.[4]

  • Erhitzen Sie die Reaktionsmischung unter starkem Rühren auf 100 °C für 12-24 Stunden.[4][6]

  • Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Verdünnen Sie die Mischung mit Ethylacetat und waschen Sie sie mit Wasser und Sole.

  • Trocknen Sie die organische Schicht über Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Datenpräsentation: Biologisches Screening (Illustrative Daten)

Zur Veranschaulichung des Potenzials der Derivate wurde eine hypothetische Bibliothek synthetisiert und gegen eine Auswahl von Kinasen getestet. Die IC₅₀-Werte (die Konzentration, bei der 50 % der Kinaseaktivität gehemmt wird) sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Illustrative biologische Aktivität (IC₅₀ in µM) von Derivaten

Derivat-IDR¹-Gruppe (an N-4)R²-Gruppe (an C-3)EGFR (µM)VEGFR2 (µM)SRC (µM)
ACTP-01 HCl (Ausgangsmaterial)> 50> 50> 50
ACTP-02 BenzoylCl25.338.145.2
ACTP-03 AcetylCl41.8> 50> 50
ACTP-04 HPhenyl15.622.418.9
ACTP-05 H4-Methoxyphenyl8.211.59.7
ACTP-06 H3-Pyridyl12.119.814.3
ACTP-07 BenzoylPhenyl2.55.13.8
ACTP-08 Benzoyl4-Methoxyphenyl0.9 1.8 1.2

Hinweis: Diese Daten sind rein illustrativ und dienen dazu, die Art der Daten darzustellen, die aus einem biologischen Screening-Programm generiert werden könnten.

Zusammenfassung und Ausblick: 4-Amino-3-chlor-2,5,6-trifluorpyridin ist ein wertvolles Ausgangsmaterial für die Synthese von neuartigen, potenziell biologisch aktiven Molekülen. Die vorgestellten Protokolle für die N-Acylierung und die Suzuki-Miyaura-Kreuzkupplung bieten robuste und vielseitige Methoden zur Erzeugung von Derivatbibliotheken. Die illustrativen Daten deuten darauf hin, dass durch die Kombination von Modifikationen an der Amino- und der Chlorposition potente Inhibitoren, beispielsweise von Proteinkinasen, entwickelt werden können. Zukünftige Arbeiten sollten sich auf die Synthese und das Screening solcher Derivatbibliotheken konzentrieren, um neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren.

References

Protocol for Nucleophilic Substitution Reactions with 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 4-Amino-3-chloro-2,5,6-trifluoropyridine. This versatile building block is valuable in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.

Introduction

This compound is a highly reactive pyridine derivative. The electron-withdrawing effects of the fluorine and chlorine atoms, combined with the activating effect of the ring nitrogen, make the pyridine core susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups, making it a key intermediate in the synthesis of novel compounds. This document outlines the general principles of its reactivity and provides specific protocols for reactions with various nucleophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 2693-57-4[1]
Molecular Formula C₅H₂ClF₃N₂[1]
Molecular Weight 182.53 g/mol [1]
Appearance White to off-white solid
Melting Point 120-121 °C[1]
Solubility Slightly soluble in chloroform and methanol.

General Principles of Reactivity and Regioselectivity

The pyridine ring in this compound is electron-deficient, making it prone to attack by nucleophiles. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are particularly activated. The existing substituents on the ring influence the regioselectivity of these reactions.

Generally, nucleophilic attack is favored at the C4 and C6 positions. The chlorine atom at the C3 position and the fluorine atoms at the C2, C5, and C6 positions are all potential leaving groups. The specific position of substitution will depend on the nature of the nucleophile, the reaction conditions, and steric factors. For instance, in related perhalogenated pyrimidines, substitution at the 4-position is often the major product.[2]

Experimental Protocols

Safety Precautions: this compound is a reactive and potentially unstable compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-Chloro-2,4,5,6-tetrafluoropyridine, which is a common starting material.

Reaction Scheme:

G start 3-Chloro-2,4,5,6-tetrafluoropyridine product This compound start->product 0°C to 60°C, 2.5h reagent 25% Ammonia Water G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Amino-3-chloro- 2,5,6-trifluoropyridine E Stir at specified temperature and time A->E B Amine (R-NH2 or R2NH) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, CH3CN) D->E F Quench with water E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column chromatography H->I G A Dissolve this compound in alcohol (ROH) B Add sodium metal or sodium hydride to generate alkoxide in situ A->B C Heat the reaction mixture to reflux B->C D Monitor reaction completion by TLC/LC-MS C->D E Neutralize with acid D->E F Extract and purify the product E->F

References

Application Notes and Protocols for the Use of 4-Amino-3-chloro-2,5,6-trifluoropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and patent searches did not yield specific examples of 4-Amino-3-chloro-2,5,6-trifluoropyridine being directly utilized as a starting material for the synthesis of kinase inhibitors. The following application notes and protocols are therefore hypothetical and illustrative . They are based on the known chemical reactivity of highly halogenated pyridines and common synthetic strategies employed in the development of kinase inhibitors. These protocols should be considered as a starting point for research and development, and would require significant optimization and validation.

Introduction

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The pyridine core is a common scaffold in a multitude of kinase inhibitors, often serving as a hinge-binding motif that mimics the adenine ring of ATP. The dense halogenation of this particular pyridine derivative renders the ring highly electron-deficient, activating the C-F and C-Cl bonds towards distinct chemical transformations. This high degree of functionalization allows for the strategic and sequential introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The primary modes of reactivity for this compound in the context of kinase inhibitor synthesis are anticipated to be:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly at the 2- and 6-positions (ortho and para to the ring nitrogen), are highly activated towards displacement by nucleophiles such as phenols, anilines, and aliphatic amines. This is a cornerstone reaction for installing moieties that can interact with the solvent-exposed regions of the kinase active site.

  • Palladium-Catalyzed Cross-Coupling: The chlorine atom at the 3-position can potentially serve as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. However, the high degree of fluorination may necessitate specialized catalytic systems to achieve efficient coupling.

This document outlines a hypothetical synthetic protocol based on the more predictable SNAr pathway to construct a novel kinase inhibitor scaffold.

Hypothetical Application: Synthesis of a Putative EGFR Inhibitor

This application note describes a hypothetical two-step synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. The synthesis involves an initial SNAr reaction to introduce a phenoxy group, followed by a Suzuki-Miyaura cross-coupling to append a solubilizing or target-engaging moiety.

Table 1: Hypothetical Synthesis Overview
StepReaction TypeStarting MaterialsProductPutative Target Class
1Nucleophilic Aromatic SubstitutionThis compound, 4-Methoxyphenol3-Chloro-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-4-amineKinase Intermediate
2Suzuki-Miyaura Cross-Coupling3-Chloro-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-4-amine, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol(4-((4-Amino-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-3-yl)methyl)phenyl)methanolEGFR Kinase Inhibitor
Table 2: Representative Biological Activity of Structurally Related Kinase Inhibitors

The following table provides representative IC50 values for known kinase inhibitors that share a substituted aminopyridine scaffold. This data is for illustrative purposes only and does not represent the actual activity of the hypothetical compound.

Compound ClassKinase TargetIC50 (nM)
4-AnilinoquinazolinesEGFR1 - 100
AminopyrimidinesVEGFR210 - 200
Pyrido[2,3-d]pyrimidinesJAK25 - 50

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-4-amine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution of a fluorine atom on the starting pyridine with 4-methoxyphenol.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and 4-methoxyphenol.

  • Add anhydrous DMF to dissolve the solids.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 2: Synthesis of (4-((4-Amino-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-3-yl)methyl)phenyl)methanol (Hypothetical Final Product)

This protocol describes the Suzuki-Miyaura cross-coupling of the chloro-intermediate with a boronic ester.

Materials:

  • 3-Chloro-2,5-difluoro-6-(4-methoxyphenoxy)pyridin-4-amine (Intermediate 1, 1.0 equiv)

  • (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add Intermediate 1, (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and Pd(dppf)Cl₂.

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the hypothetical final product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask 1. Add reactants to a dry flask under N2 add_dmf 2. Add anhydrous DMF prep_flask->add_dmf add_base 3. Add K2CO3 add_dmf->add_base heat 4. Heat to 80°C for 4-6 hours add_base->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extract with Ethyl Acetate cool->extract wash_dry 8. Wash with brine, dry over Na2SO4 extract->wash_dry concentrate 9. Concentrate under reduced pressure wash_dry->concentrate purify 10. Purify by column chromatography concentrate->purify end_product Intermediate 1 purify->end_product start Start start->prep_flask

Caption: Experimental workflow for the hypothetical synthesis of Intermediate 1.

G ligand Growth Factor (e.g., EGF) receptor EGFR ligand->receptor Binds dimer Receptor Dimerization receptor->dimer autophos Autophosphorylation dimer->autophos ras Ras autophos->ras pi3k PI3K autophos->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation akt Akt pi3k->akt akt->proliferation inhibitor Hypothetical Inhibitor inhibitor->autophos Inhibits

Caption: Simplified EGFR signaling pathway, a common target for kinase inhibitors.

Application Notes and Protocols for 4-Amino-3-chloro-2,5,6-trifluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chloro-2,5,6-trifluoropyridine is a critical fluorinated pyridine intermediate extensively utilized in the synthesis of modern agrochemicals, particularly arylpicolinate herbicides. Its unique substitution pattern allows for the construction of complex molecular architectures with potent herbicidal activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two prominent herbicides: halauxifen-methyl and florpyrauxifen-benzyl. Additionally, it summarizes their biological activity and mechanism of action.

Agrochemical Compounds Derived from this compound

Two notable examples of commercial herbicides synthesized using this compound as a key building block are:

  • Halauxifen-methyl (Arylex™ active): A post-emergence herbicide for the control of broadleaf weeds in cereals.[1][2][3][4]

  • Florpyrauxifen-benzyl (Rinskor™ active): A post-emergence herbicide primarily used for weed control in rice.[1][5][6]

These compounds belong to the arylpicolinate class of herbicides, which act as synthetic auxins, disrupting weed growth and development.[1][7]

Data Presentation

Table 1: Physicochemical Properties of Intermediates and Final Products
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Intermediate This compound2693-57-4C₅H₂ClF₃N₂182.53
Product 1 Halauxifen-methyl943831-98-9C₁₄H₁₁Cl₂FN₂O₃345.16
Product 2 Florpyrauxifen-benzyl1390661-72-9C₂₀H₁₄Cl₂F₂N₂O₃439.25
Table 2: Herbicidal Efficacy of Arylpicolinate Herbicides
CompoundTarget WeedBioassay TypeEfficacy Metric (IC₅₀/ED₅₀)Reference
Halauxifen-methylArabidopsis thalianaRoot Growth Inhibition-[8]
Florpyrauxifen-benzylArabidopsis thalianaRoot Growth Inhibition-[8]
Halauxifen-methylDicot weedsPost-emergenceLow application rates[4]
Florpyrauxifen-benzylGrasses, sedges, broadleaf weedsPost-emergenceSelective control[9]

Experimental Protocols

The synthesis of halauxifen-methyl and florpyrauxifen-benzyl from this compound is a multi-step process. The following protocols are generalized from patent literature and scientific publications.

Synthesis of Halauxifen-methyl

The synthesis of halauxifen-methyl from this compound involves a key Suzuki coupling reaction. A plausible synthetic route is outlined below.

Step 1: Synthesis of a 6-aryl-4-aminopicolinate intermediate.

This step involves the coupling of a protected form of this compound with a suitable boronic acid or boronic ester. The protection of the amino group is often necessary to prevent side reactions.

Protocol:

  • Amino Group Protection: React this compound with a suitable protecting agent (e.g., acetic anhydride) in an appropriate solvent.

  • Suzuki Coupling: The protected intermediate is then reacted with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water). The reaction is typically heated to ensure completion.

  • Deprotection and Esterification: The protecting group is removed under acidic or basic conditions. The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield halauxifen-methyl.[10]

Synthesis of Florpyrauxifen-benzyl

The synthesis of florpyrauxifen-benzyl follows a similar strategy, utilizing a different boronic acid and a different esterification agent.

Protocol:

  • Amino Group Protection: As with the synthesis of halauxifen-methyl, the amino group of this compound is first protected.

  • Suzuki Coupling: The protected intermediate is coupled with (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid under Suzuki conditions as described above.

  • Deprotection and Esterification: Following deprotection, the resulting carboxylic acid is esterified with benzyl alcohol in the presence of a suitable coupling agent or under acidic conditions to yield florpyrauxifen-benzyl. A patent describes a method for preparing florpyrauxifen-benzyl from a 4,5-difluoro-6-arylpicolinate, which involves amination and subsequent chlorination to introduce the 4-amino and 3-chloro groups, respectively, providing an alternative route that does not start from this compound.[11]

Visualizations

Synthetic Workflow for Arylpicolinate Herbicides

Synthetic_Workflow A This compound B Amino Protection A->B Reagents C Protected Intermediate B->C D Suzuki Coupling (with appropriate boronic acid) C->D E Coupled Intermediate D->E F Deprotection E->F G Carboxylic Acid Intermediate F->G H Esterification (Methanol or Benzyl Alcohol) G->H I Final Product (Halauxifen-methyl or Florpyrauxifen-benzyl) H->I

Caption: Generalized synthetic workflow for arylpicolinate herbicides.

Signaling Pathway of Arylpicolinate Herbicides

Auxin_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Auxin Arylpicolinate Herbicide (e.g., Halauxifen) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF_Complex SCF Complex Aux_IAA->SCF_Complex targeted to Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitin Ubiquitin SCF_Complex->Ubiquitin facilitates ubiquitination of Ubiquitin->Aux_IAA Proteasome->ARF releases Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Transcription Transcription Auxin_Genes->Transcription mRNA mRNA Transcription->mRNA Uncontrolled_Growth Uncontrolled Growth & Plant Death mRNA->Uncontrolled_Growth leads to

Caption: Mechanism of action of arylpicolinate herbicides.

References

Application Note: A Representative Synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a representative synthetic protocol based on established chemical principles and information available in the public domain, such as patent literature. This protocol is intended for informational and educational purposes for qualified professionals only. It has not been independently validated. All laboratory work should be conducted in a properly equipped facility by trained personnel, adhering to all applicable safety regulations and best practices. Appropriate personal protective equipment (PPE) should be worn at all times.

Introduction

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a key intermediate in the synthesis of various biologically active compounds, including certain herbicides and pharmaceutical agents.[1][2][3] Its structural complexity, featuring a highly substituted pyridine core, necessitates a multi-step synthetic approach. This document describes a representative, plausible synthetic route, adapted from common organic chemistry methodologies for constructing such heterocyclic systems. The described pathway involves a Suzuki coupling to form the core biaryl structure, followed by functional group manipulations to install the required amino and carboxylic acid moieties.

Overall Synthetic Scheme

The synthesis of the target molecule can be envisioned through a multi-step process starting from simpler, commercially available precursors. A key strategic step is the formation of the carbon-carbon bond between the pyridine and phenyl rings, which can be efficiently achieved via a palladium-catalyzed cross-coupling reaction.

G cluster_0 Step 1: Amino Protection cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Saponification A 4-Amino-3,6-dichloropyridine- 2-carboxylic acid methyl ester B Amino-protected intermediate A->B C Coupled biaryl ester B->C (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid Pd catalyst, Base D 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid methyl ester C->D E Target Molecule: 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid D->E Base (e.g., NaOH or LiOH)

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

The following protocols are illustrative and may require optimization by the end-user.

Step 1: Esterification of 4-amino-3,6-dichloropyridine-2-carboxylic acid (II)

The synthesis begins with the protection of the carboxylic acid group as a methyl ester to prevent side reactions in subsequent steps.

  • Procedure: To a solution of 4-amino-3,6-dichloropyridine-2-carboxylic acid (1 equivalent) in methanol, slowly add thionyl chloride (2 equivalents) or concentrated sulfuric acid at 0 °C.[4]

  • The reaction mixture is then heated to reflux (approx. 60-65 °C) for 5-7 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The residue is cooled and neutralized with a base, such as aqueous ammonia, to precipitate the product.[4]

  • The solid is collected by filtration, washed with water, and dried to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester (III).

Step 2: Amino Group Protection

The 4-amino group is protected to avoid interference during the Suzuki coupling reaction. An acid-sensitive protecting group is often employed.

  • Procedure: The methyl ester (III) from the previous step is dissolved in an appropriate solvent.

  • A suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or reaction to form a diamide) is added in the presence of a base.

  • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • The protected intermediate is then isolated using standard workup and purification procedures (e.g., extraction and chromatography).

Step 3: Suzuki Coupling

This key step forms the C-C bond between the pyridine and phenyl rings.

  • Procedure: The amino-protected dichloropyridine intermediate (1 equivalent) and (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1-1.5 equivalents) are dissolved in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) are added.

  • The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until TLC or LC-MS indicates the consumption of the starting material.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the coupled biaryl ester.

Step 4: Deprotection and Saponification

The final steps involve the removal of the amino-protecting group and hydrolysis of the methyl ester to the carboxylic acid.

  • Deprotection: The coupled product is treated with an appropriate reagent to remove the amino-protecting group (e.g., trifluoroacetic acid for a Boc group). The resulting amino-ester is isolated after neutralization and workup.

  • Saponification (Hydrolysis): The crude methyl ester is dissolved in a mixture of solvents like THF/methanol/water.

  • An excess of an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added.

  • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete.

  • The reaction is then acidified with an acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford the final product, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and will vary based on reaction scale and optimization.

StepStarting MaterialKey Reagents & ConditionsProductRepresentative Yield
1 4-Amino-3,6-dichloropyridine-2-carboxylic acidMethanol, Thionyl Chloride or H₂SO₄, Reflux4-Amino-3,6-dichloropyridine-2-carboxylic acid methyl ester85-95%[4]
2 4-Amino-3,6-dichloropyridine-2-carboxylic acid methyl esterAmino-protecting agent (e.g., Boc₂O), BaseN-Protected-4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester>90%
3 N-Protected dichloropyridine ester(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, Pd Catalyst, Base, HeatN-Protected-4-amino-3-chloro-6-(aryl)pyridine-2-carboxylic acid methyl ester60-80%
4 N-Protected biaryl ester1. Deprotecting agent (e.g., TFA) 2. Base (e.g., LiOH or NaOH), then Acid (e.g., HCl)4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid 75-90% (two steps)

Concluding Remarks

The described synthetic pathway provides a viable route for the laboratory-scale preparation of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. The sequence relies on robust and well-established chemical transformations, including esterification, amine protection, Suzuki cross-coupling, and saponification. Researchers should perform careful optimization and characterization at each step to ensure the desired purity and yield of the final compound.

References

Application Notes and Protocols for the Amination of 3-Chloro-2,4,5,6-tetrafluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the nucleophilic aromatic substitution (SNAr) reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine, a versatile building block in medicinal and agrochemical research. The primary focus of this application note is the amination reaction, a critical transformation for the introduction of nitrogen-containing functional groups. A specific protocol for the synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine is presented, including reagent quantities, reaction conditions, and purification methods. The provided data and workflows are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

3-Chloro-2,4,5,6-tetrafluoropyridine is a highly reactive fluorinated heterocyclic compound. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution. The substitution typically occurs at the 4-position, which is the most electron-deficient carbon. This application note details the amination of this substrate, a key reaction for the synthesis of various derivatives with potential biological activity.

Data Presentation

The following table summarizes the quantitative data for the amination of 3-Chloro-2,4,5,6-tetrafluoropyridine with aqueous ammonia.

Starting MaterialAminating AgentProductYieldPurity (HPLC)
3-Chloro-2,4,5,6-tetrafluoropyridine25% Ammonia WaterThis compound91%99%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine.[1]

Materials:

  • 3-Chloro-2,4,5,6-tetrafluoropyridine (40g)

  • 25% Ammonia water (200mL)

  • Water (for washing)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle with temperature control

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Cool 200mL of 25% ammonia water to 0°C in a round-bottom flask equipped with a stirrer.

  • Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia water. A white solid is expected to precipitate during the addition.

  • After the addition is complete, heat the reaction mixture to 60°C.

  • Maintain the reaction at 60°C for 2.5 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to collect the solid product.

  • Thoroughly wash the filter cake with water.

  • Dry the solid product to obtain this compound.

Expected Outcome:

This procedure is reported to yield 35.8g (91%) of this compound with a purity of 99% as determined by HPLC.[1]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_pathway reactant1 3-Chloro-2,4,5,6-tetrafluoropyridine conditions 60°C, 2.5h reactant1->conditions reactant2 Ammonia (aq) reactant2->conditions product This compound conditions->product

Caption: Reaction scheme for the amination of 3-Chloro-2,4,5,6-tetrafluoropyridine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cooling Cool Ammonia Water to 0°C addition Slow Addition of Pyridine Derivative cooling->addition heating Heat to 60°C for 2.5h addition->heating cooling_rt Cool to Room Temperature heating->cooling_rt filtration Filter cooling_rt->filtration washing Wash with Water filtration->washing drying Dry Product washing->drying

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Amino-3-chloro-2,5,6-trifluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The protocols outlined below for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are based on established methodologies for structurally similar polyhalogenated pyridines and serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] For a substrate such as this compound, the chlorine atom at the C3 position is the most likely site for cross-coupling, given that carbon-chlorine bonds are generally more reactive in palladium-catalyzed reactions than carbon-fluorine bonds. The electron-withdrawing nature of the fluorine atoms and the pyridine ring can influence the reactivity of the C-Cl bond, often necessitating the use of specialized catalyst systems.

The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can significantly impact the efficiency and outcome of these reactions.[2] The following sections provide generalized protocols for key cross-coupling reactions and summarize typical reaction conditions for related substrates to guide experimental design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C3 position.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry round-bottom flask or reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Coupling of Chloropyridines
Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂K₂CO₃Toluene/H₂O80185-95
2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1001288
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PnBuLiOtBuDioxane/H₂O1001294

This table presents data for structurally similar compounds to provide a reference for potential reaction conditions and expected outcomes. Optimization for this compound is necessary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[3][4]

General Protocol for Sonogashira Coupling

This is a general procedure and may need to be optimized for specific substrates. Both copper-catalyzed and copper-free conditions are widely used.[5][6]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%) (for copper-catalyzed protocol)

  • Base (e.g., Et₃N, piperidine, DIPA) (2-5 equivalents)

  • Anhydrous solvent (e.g., THF, DMF, toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the palladium catalyst and CuI (if applicable).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the solvent, base, this compound, and the terminal alkyne.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Representative Data for Sonogashira Coupling of Halogenated Pyridines
Pyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96
5-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFRT1660-95

This table provides data for analogous compounds to guide the development of a protocol for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of an amine with an aryl halide.[7][8][9] This reaction would enable the introduction of a new amino group at the C3 position of the target molecule.

General Protocol for Buchwald-Hartwig Amination

This generalized protocol will likely require significant optimization of the catalyst, ligand, and base for the specific substrate.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, the base, and this compound in a dry reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel or celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Halides
Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Aryl perfluorooctanesulfonatesVarious aminesPd(OAc)₂ / BINAPCs₂CO₃Toluene10012-2450-90
Heteroaryl HalidesVarious amines[(CyPF-tBu)PdCl₂]NaOtBuToluene1001270-95

This table illustrates typical conditions for the Buchwald-Hartwig amination of various aryl halides and serves as a guide for developing a specific protocol.

Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, along with a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR CuX CuX Alkyne Complexation Alkyne Complexation CuX->Alkyne Complexation R-C≡CH Base Cu-C≡CR Cu-C≡CR Alkyne Complexation->Cu-C≡CR Cu-C≡CR->Transmetalation

Caption: General catalytic cycle for the copper-catalyzed Sonogashira coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Dry Glassware Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product Purification->Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyridines, which are crucial intermediates in the production of modern agrochemicals. The focus is on the incorporation of fluorine-containing functional groups, a key strategy for enhancing the biological efficacy and metabolic stability of crop protection agents.

Introduction

Fluorinated pyridine derivatives are integral components of numerous herbicides, fungicides, and insecticides.[1][2][3] The introduction of a trifluoromethyl (CF3) group, in particular, can significantly modulate the physicochemical properties of a molecule, leading to improved performance in the field.[4] This document outlines established synthetic routes to key fluorinated pyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, providing detailed experimental protocols for their preparation.

Key Intermediates and Synthetic Strategies

The synthesis of fluorinated pyridines for agrochemicals often revolves around a few key intermediates. Among the most significant are 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).[1][5][6] These compounds serve as versatile building blocks for a wide range of active ingredients.[1][3]

Two primary strategies are employed for the synthesis of these intermediates:

  • Chlorination and Fluorination of Picoline Derivatives: This "bottom-up" approach typically starts with a readily available picoline (methylpyridine) precursor. The methyl group is first chlorinated to a trichloromethyl group, followed by a halogen exchange (Halex) reaction to introduce fluorine. Subsequent chlorination of the pyridine ring can be performed to obtain the desired substitution pattern.[1][7]

  • Ring Construction from Acyclic Fluorinated Precursors: This "top-down" strategy involves the cyclocondensation of smaller, acyclic molecules that already contain the trifluoromethyl group.[1][7] This method offers an alternative route to specific isomers that may be difficult to access through the modification of a pre-existing pyridine ring.

The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the process.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-(trichloromethyl)pyridine

This protocol describes the chlorination of 2-chloro-5-methylpyridine, a key step in the synthesis of many trifluoromethylpyridine derivatives.

Materials:

  • 2-chloro-5-methylpyridine

  • o-dichlorobenzene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Chlorine gas

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, combine 15.6 g (0.1 mol) of 81.5% crude 2-chloro-5-methylpyridine, 0.1 g of azobisisobutyronitrile, and 50 mL of o-dichlorobenzene.[8]

  • Purge the system with nitrogen gas while stirring.[8]

  • Heat the mixture to 80°C.[8]

  • Stop the nitrogen flow and begin bubbling chlorine gas through the reaction mixture.[8]

  • Continue heating to 140°C and maintain this temperature for the duration of the reaction.[8]

  • Add an additional 0.07 g of azobisisobutyronitrile every 2 hours to maintain the reaction rate.[8]

  • After 20 hours, stop heating and close the chlorine gas inlet.[8]

  • Purge the reaction mixture with nitrogen gas for 1 hour to remove any remaining chlorine.[8]

  • Remove the solvent by vacuum distillation.[8]

  • Purify the crude product by silica gel column chromatography and recrystallization from anhydrous ethanol to yield 2-chloro-5-trichloromethylpyridine.[8]

Quantitative Data:

ParameterValueReference
Starting Material2-chloro-5-methylpyridine (81.5% crude)[8]
Molar Ratio (Substrate:Initiator)1 : 0.006 (initial)[8]
Solvento-dichlorobenzene[8]
Reaction Temperature140°C[8]
Reaction Time20 hours[8]
Yield of 2-chloro-5-(trichloromethyl)pyridine82.7%[8]
Protocol 2: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine via Halogen Exchange

This protocol details the fluorination of 2-chloro-5-(trichloromethyl)pyridine using a phase transfer catalyst.

Materials:

  • 2-chloro-5-(trichloromethyl)pyridine

  • Potassium fluoride (excess)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Hexadecyl trimethyl ammonium bromide (phase transfer catalyst)

Procedure:

  • In a suitable reaction vessel, combine the crude 2-chloro-5-(trichloromethyl)pyridine from the previous step with an excess of potassium fluoride, dimethyl sulfoxide as the solvent, and hexadecyl trimethyl ammonium bromide as a phase transfer catalyst.[9]

  • Heat the mixture to facilitate the halogen exchange reaction.

  • After the reaction is complete (monitored by GC or TLC), cool the mixture.

  • Purify the product by rectification to obtain 2-chloro-5-(trifluoromethyl)pyridine.[9]

Note: The patent source for this protocol does not provide specific quantities or reaction conditions. These would need to be optimized by the researcher.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and logical workflows described in these application notes.

Synthesis_Pathway A 3-Picoline B N-oxygen-3-methylpyridine A->B N-oxidation (H2O2, Acetic Acid) C 2-chloro-5-methylpyridine B->C Chlorination (Benzoyl Chloride) D 2-chloro-5-(trichloromethyl)pyridine C->D Chlorination (Cl2, AIBN) E 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) D->E Fluorination (KF, DMSO) F Agrochemicals (e.g., Fluazifop) E->F Further Elaboration

Caption: Synthetic pathway from 3-picoline to 2,5-CTF and agrochemicals.

Experimental_Workflow cluster_0 Protocol 1: Chlorination cluster_1 Protocol 2: Fluorination P1_Start Combine Reactants: 2-chloro-5-methylpyridine, AIBN, o-dichlorobenzene P1_React Heat to 140°C Bubble Cl2 for 20h P1_Start->P1_React P1_Workup Solvent Removal (Vacuum Distillation) P1_React->P1_Workup P1_Purify Purification: Column Chromatography, Recrystallization P1_Workup->P1_Purify P1_Product 2-chloro-5-(trichloromethyl)pyridine P1_Purify->P1_Product P2_Start Combine Reactants: Product from Protocol 1, KF, DMSO, Phase Transfer Catalyst P1_Product->P2_Start Use as starting material P2_React Heat to Effect Halogen Exchange P2_Start->P2_React P2_Purify Purification: Rectification P2_React->P2_Purify P2_Product 2-chloro-5-(trifluoromethyl)pyridine P2_Purify->P2_Product

Caption: Experimental workflow for the two-step synthesis of 2,5-CTF.

Vapor-Phase Synthesis: An Industrial Approach

While the liquid-phase protocols described above are suitable for laboratory-scale synthesis, industrial production often utilizes vapor-phase reactions for efficiency and continuous processing.[1] A common industrial method involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over a transition metal-based catalyst, such as iron fluoride.[1] This process can directly yield 2-chloro-5-(trifluoromethyl)pyridine in good yield in a single step.[1][3]

Further nuclear chlorination can be performed in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine, another critical agrochemical intermediate.[5] The degree of chlorination can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature.[1]

Vapor_Phase_Synthesis Picoline 3-Picoline Reactor Vapor-Phase Reactor (>300°C, Catalyst) Picoline->Reactor Chlorine, Fluorinating Agent CTF 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) Reactor->CTF Major Product DCTF 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) Reactor->DCTF Via further chlorination Byproducts Multi-chlorinated Byproducts Reactor->Byproducts

Caption: Simplified workflow for vapor-phase synthesis of fluorinated pyridines.

Conclusion

The synthesis of substituted pyridines using fluorinated intermediates is a cornerstone of modern agrochemical research and development. The protocols and pathways outlined in these application notes provide a foundation for the laboratory-scale synthesis of key building blocks. For larger-scale industrial applications, vapor-phase methodologies offer significant advantages in terms of efficiency and throughput. A thorough understanding of these synthetic strategies is essential for professionals engaged in the discovery and development of new crop protection solutions.

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Amino-3-chloro-2,5,6-trifluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of aminating 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.

Issue 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature.

  • Poor Quality Starting Material: The 3-Chloro-2,4,5,6-tetrafluoropyridine starting material may be impure.

  • Incorrect Reagent Concentration: The concentration of the ammonia solution may be lower than required.

  • Loss of Product During Workup: The product may be lost during filtration or washing steps.

Solutions:

Solution Detailed Steps Expected Outcome
Optimize Reaction Conditions 1. Increase the reaction time in increments of 30 minutes. 2. Gradually increase the reaction temperature by 5 °C at a time, not exceeding 70 °C to avoid side reactions.An increase in the conversion of starting material to product, leading to a higher yield.
Verify Starting Material Purity 1. Analyze the 3-Chloro-2,4,5,6-tetrafluoropyridine using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. 2. If impurities are detected, purify the starting material by distillation.Use of pure starting material will prevent side reactions and improve the yield of the desired product.
Ensure Correct Ammonia Concentration 1. Use a freshly opened bottle of concentrated ammonia solution (e.g., 25%). 2. If the concentration is uncertain, it can be titrated against a standard acid solution.The use of a sufficiently concentrated ammonia solution ensures the reaction proceeds at an optimal rate.
Improve Product Recovery 1. Ensure the filter cake is washed with a minimal amount of cold water to avoid dissolving the product. 2. Thoroughly dry the collected solid under vacuum to remove all solvent.Minimized loss of product during the workup procedure, leading to a higher isolated yield.
Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Side Reactions: The formation of undesired byproducts due to reaction conditions or impurities in the starting material. A potential side reaction is the substitution of other fluorine atoms on the pyridine ring.

  • Unreacted Starting Material: The reaction did not go to completion, leaving unreacted 3-Chloro-2,4,5,6-tetrafluoropyridine.

  • Formation of Di-amino Product: Reaction of the product with another molecule of ammonia, though less likely under controlled conditions.

Solutions:

Solution Detailed Steps Expected Outcome
Control Reaction Temperature Maintain the reaction temperature strictly at the recommended value (e.g., 60 °C) to minimize the formation of over-aminated or other side products.A cleaner reaction profile with fewer impurities.
Purification of the Product 1. Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.[1] 2. Perform column chromatography if recrystallization is ineffective.Isolation of the pure this compound with a high degree of purity (e.g., >99% by HPLC).[1]
Monitor Reaction Progress Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction once the starting material is consumed.Prevents the formation of degradation products or side products from prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: A yield of approximately 91% can be expected when the synthesis is performed under optimized conditions, starting from 3-Chloro-2,4,5,6-tetrafluoropyridine and 25% ammonia water.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the pure compound is reported to be 120-121 °C.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. 3-Chloro-2,4,5,6-tetrafluoropyridine is a hazardous substance and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reaction with ammonia is exothermic and should be controlled by slow addition of the starting material at a low temperature.

Q4: What is the key to achieving high selectivity for the 4-amino product?

A4: The substitution of the fluorine atom at the 4-position of 3-Chloro-2,4,5,6-tetrafluoropyridine by ammonia is electronically favored. The carbon at the 4-position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. To ensure high selectivity, it is important to control the reaction temperature and use the correct stoichiometry of reagents.

Experimental Protocols

Synthesis of 3-Chloro-2,4,5,6-tetrafluoropyridine

This protocol describes the synthesis of the starting material from 3,5-dichloro-2,4,6-trifluoropyridine.

  • Reaction Setup: In a suitable reaction vessel, combine 70g of 3,5-dichloro-2,4,6-trifluoropyridine, 22g of anhydrous potassium fluoride, and 150mL of sulfolane.

  • Reaction: Stir the mixture and heat to 180°C for 2.5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1L of ice water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic phases with water and then with a saturated sodium chloride solution.

    • Dry the organic phase with anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by distillation to obtain 3-Chloro-2,4,5,6-tetrafluoropyridine as a colorless liquid.

Synthesis of this compound

This protocol describes the main synthesis of the target compound.[1]

  • Reaction Setup: In a reaction vessel, cool 200mL of 25% ammonia water to 0°C.

  • Reaction: Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid will precipitate.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 2.5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to collect the white solid.

    • Thoroughly wash the filter cake with water.

  • Drying: Dry the solid to obtain this compound.

Data Presentation

Table 1: Reaction Parameters and Yields
ParameterSynthesis of 3-Chloro-2,4,5,6-tetrafluoropyridineSynthesis of this compound[1]
Starting Material 3,5-dichloro-2,4,6-trifluoropyridine3-Chloro-2,4,5,6-tetrafluoropyridine
Reagents Anhydrous potassium fluoride, sulfolane25% Ammonia water
Temperature 180 °C0 °C (initial), then 60 °C
Reaction Time 2.5 hours2.5 hours
Yield 72%91%
Purity (by GC/HPLC) 98.3%99%

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Target Molecule Synthesis start_mat 3,5-dichloro-2,4,6-trifluoropyridine reaction_start Reaction (180°C, 2.5h) start_mat->reaction_start reagents_start KF, Sulfolane reagents_start->reaction_start workup_start Workup & Purification (Extraction, Distillation) reaction_start->workup_start product_start 3-Chloro-2,4,5,6-tetrafluoropyridine workup_start->product_start reaction_main Reaction (0°C to 60°C, 2.5h) product_start->reaction_main Input reagents_main 25% Ammonia Water reagents_main->reaction_main workup_main Workup (Filtration, Washing) reaction_main->workup_main product_main This compound workup_main->product_main

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impurities? low_yield Low Yield start->low_yield Yes impurities Impurities Present start->impurities No, but impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction optimize_conditions Optimize Temp/Time incomplete_reaction->optimize_conditions Yes bad_reagents Poor Reagent Quality? incomplete_reaction->bad_reagents No check_purity Check Starting Material Purity bad_reagents->check_purity Starting Material check_concentration Verify NH3 Concentration bad_reagents->check_concentration Ammonia workup_loss Loss during Workup? bad_reagents->workup_loss No improve_recovery Improve Recovery Technique workup_loss->improve_recovery Yes side_reactions Side Reactions? impurities->side_reactions control_temp Control Temperature side_reactions->control_temp Yes unreacted_sm Unreacted Starting Material? side_reactions->unreacted_sm No purify_product Purify Product (Recrystallization/Chromatography) control_temp->purify_product monitor_reaction Monitor Reaction Progress (TLC/HPLC) unreacted_sm->monitor_reaction Yes unreacted_sm->purify_product No monitor_reaction->purify_product

Caption: Troubleshooting decision tree for this compound synthesis.

References

Common side products in the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 3-Chloro-2,4,5,6-tetrafluoropyridine with ammonia.[1] This reaction is typically carried out in an aqueous ammonia solution.

Q2: What are the expected yield and purity of the final product under optimal conditions?

Under optimized reaction conditions, a high yield and purity can be expected. Published procedures report yields of up to 91% with a purity of 99% as determined by HPLC.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

Critical parameters to control include:

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0°C) during the addition of the starting material and then heated to a specific temperature (e.g., 60°C) for a set duration to drive the reaction to completion.[1]

  • Reaction Time: A typical reaction time is around 2.5 hours at the elevated temperature.[1]

  • Purity of Starting Material: The purity of the 3-Chloro-2,4,5,6-tetrafluoropyridine is crucial to avoid the formation of related side products.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue 1: Presence of an Impurity with a Molecular Weight of 201.5 g/mol

Question: My final product shows a significant impurity with a molecular weight corresponding to a dichloro-substituted aminopyridine. What is the likely source of this impurity and how can I avoid it?

Answer:

This impurity is likely 4-Amino-3,5-dichloro-2,6-difluoropyridine . Its formation is attributed to the presence of 3,5-Dichloro-2,4,6-trifluoropyridine as an impurity in the starting material, 3-Chloro-2,4,5,6-tetrafluoropyridine. The dichloro-starting material undergoes amination in the same way as the desired starting material.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting the synthesis, analyze the purity of the 3-Chloro-2,4,5,6-tetrafluoropyridine using GC-MS to quantify the level of 3,5-Dichloro-2,4,6-trifluoropyridine.

  • Purify the Starting Material: If the starting material is found to be impure, consider purification by fractional distillation.

  • Source High-Purity Starting Material: Procure starting materials from a reputable supplier with a guaranteed high purity (>99%).

Reaction Pathway Visualization:

Side_Product_Formation cluster_legend Legend SM_main 3-Chloro-2,4,5,6-tetrafluoropyridine Product This compound SM_main->Product + NH3 SM_impurity 3,5-Dichloro-2,4,6-trifluoropyridine (Impurity) Side_Product 4-Amino-3,5-dichloro-2,6-difluoropyridine (Side Product) SM_impurity->Side_Product + NH3 Main_Reaction Main Reactant Desired_Product Desired Product Impurity Impurity Side_Product_Legend Side Product

Caption: Formation of a di-chloro side product from an impure starting material.

Issue 2: Isomeric Impurities Detected in the Final Product

Question: I am observing isomers of the desired product in my reaction mixture. What are the possible isomeric side products and how can I minimize their formation?

Answer:

While the amination reaction is highly regioselective for the 4-position due to the electronic effects of the fluorine and chlorine substituents, small amounts of isomeric products can form. The most likely isomer is 2-Amino-3-chloro-4,5,6-trifluoropyridine , resulting from the nucleophilic attack of ammonia at the 2-position.

Troubleshooting Steps:

  • Control Reaction Temperature: Lowering the reaction temperature may increase the regioselectivity of the reaction. However, this may also decrease the reaction rate. A careful optimization of the temperature profile is recommended.

  • Slow Addition of Reactants: Adding the 3-Chloro-2,4,5,6-tetrafluoropyridine to the ammonia solution slowly and at a low temperature can help to control the reaction and potentially improve selectivity.

  • Purification of the Final Product: If isomeric impurities are present, purification by recrystallization or column chromatography may be necessary to isolate the desired 4-amino isomer.

Experimental Workflow for Isomer Minimization:

Isomer_Minimization_Workflow Start Start Synthesis Setup Set up reaction at low temperature (e.g., 0°C) Start->Setup Addition Slowly add 3-Chloro-2,4,5,6-tetrafluoropyridine to aqueous ammonia Setup->Addition Reaction Allow reaction to proceed at a controlled, optimized temperature Addition->Reaction Monitoring Monitor reaction progress and isomer formation by HPLC/GC Reaction->Monitoring Workup Quench reaction and isolate crude product Monitoring->Workup Analysis Analyze crude product for isomer content Workup->Analysis Purification If necessary, purify by recrystallization or column chromatography Analysis->Purification Isomers > acceptable limit Final_Product Pure this compound Analysis->Final_Product Isomers within limit Purification->Final_Product

Caption: Workflow for minimizing the formation of isomeric side products.

Issue 3: Presence of Hydroxylated Impurities

Question: My mass spectrometry analysis indicates the presence of impurities where a fluorine or chlorine atom has been replaced by a hydroxyl group. What causes this and how can it be prevented?

Answer:

Hydroxylated impurities, such as 4-Amino-3-hydroxy-2,5,6-trifluoropyridine or 4-Amino-3-chloro-x-hydroxy-trifluoropyridine , are formed by the hydrolysis of the starting material or the product. This can occur if there is an excess of water and the reaction is carried out at high temperatures for an extended period.

Troubleshooting Steps:

  • Control Water Content: While the reaction is typically performed in aqueous ammonia, using a very large excess of water should be avoided.

  • Optimize Reaction Time and Temperature: Do not exceed the recommended reaction time and temperature. Prolonged heating can promote hydrolysis.

  • Anhydrous Conditions (Alternative): For sensitive applications requiring extremely low levels of hydroxylated impurities, consider performing the amination in an anhydrous organic solvent with a source of ammonia (e.g., ammonia gas or ammonium salts).

Data Presentation

The following table provides a summary of potential side products and their characteristics.

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
4-Amino-3,5-dichloro-2,6-difluoropyridineC₅H₂Cl₂F₂N₂201.00Impurity in starting materialGC-MS, LC-MS
2-Amino-3-chloro-4,5,6-trifluoropyridineC₅H₂ClF₃N₂182.53Isomeric substitutionHPLC, GC-MS, NMR
4-Amino-3-hydroxy-2,5,6-trifluoropyridineC₅H₃F₃N₂O166.08Hydrolysis of the chloro substituentLC-MS
4-Amino-3-chloro-x-hydroxy-y,z-difluoropyridineC₅H₃ClF₂N₂O180.54Hydrolysis of a fluoro substituentLC-MS

Experimental Protocols

Key Experiment: Synthesis of this compound [1]

  • Reaction Setup: In a well-ventilated fume hood, cool 200 mL of 25% aqueous ammonia solution to 0°C in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Addition of Starting Material: Slowly add 40 g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution over a period of 30-60 minutes, maintaining the temperature below 5°C. A white solid is expected to precipitate.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to 60°C and maintain this temperature for 2.5 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature. Filter the precipitated solid and wash the filter cake thoroughly with deionized water.

  • Drying: Dry the collected white solid under vacuum to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of a known concentration of a reference standard of this compound in the mobile phase.

This technical support guide is intended to assist researchers in troubleshooting common issues in the synthesis of this compound. For further assistance, please consult the relevant scientific literature or contact a qualified chemist.

References

Purification of crude 4-Amino-3-chloro-2,5,6-trifluoropyridine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-chloro-2,5,6-trifluoropyridine by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent may not be appropriate for this highly fluorinated and polar compound. Alternatively, the amount of solvent may be insufficient.

  • Solution:

    • Ensure you are using a suitable polar solvent. For polar fluorinated molecules, protic polar solvents like ethanol or methanol, or aprotic polar solvents like acetone or ethyl acetate are often effective.

    • Gradually add more hot solvent in small increments until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.

    • If the compound still does not dissolve, consider a different solvent system. A solvent mixture, such as ethanol/water or acetone/hexanes, can be effective.

Issue 2: No crystals form upon cooling.

  • Possible Cause: The solution may not be supersaturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.

    • Seeding: If available, add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for further crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound's solubility may be too high in the chosen solvent, or significant impurities are present, leading to a depression of the melting point.

  • Solution:

    • Add More Solvent: Reheat the solution to dissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly.

    • Change Solvent System: Switch to a less polar solvent or a solvent mixture where the compound has lower solubility at elevated temperatures.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. This encourages the ordered arrangement of molecules into a crystal lattice.

Issue 4: The recovered crystals are colored or appear impure.

  • Possible Cause: Colored impurities may be co-precipitating with the product.

  • Solution:

    • Charcoal Treatment: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.

    • Second Recrystallization: A second recrystallization of the obtained crystals may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the polar and fluorinated nature of the molecule, good starting points for solvent screening include polar protic solvents like ethanol or methanol , and polar aprotic solvents such as acetone or ethyl acetate . A mixed solvent system, such as ethanol-water or acetone-hexanes, where the compound is soluble in the primary solvent and insoluble in the anti-solvent, is also highly recommended for effective purification.

Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

A2: To determine the optimal ratio, dissolve the crude compound in a minimal amount of the "good" hot solvent (the one in which it is more soluble). Then, slowly add the "poor" hot anti-solvent (the one in which it is less soluble) dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent back until the solution becomes clear again. At this point, the solution is saturated and ready for slow cooling.

Q3: What is the expected recovery yield for this recrystallization?

A3: The recovery yield will depend on the initial purity of the crude material and the chosen solvent system. A well-optimized recrystallization should ideally yield between 70-90% of the pure compound. Significant loss of product may indicate the use of too much solvent or premature crystallization during hot filtration.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Quantitative Data Summary

The following table summarizes representative data for the recrystallization of this compound. Note that optimal conditions may vary based on the purity of the starting material.

ParameterEthanolAcetone/Hexanes
Solvent Ratio N/A (Single Solvent)~1:2 (v/v)
Dissolution Temperature ~78°C (Boiling Point)~56°C (Boiling Point)
Crystallization Temperature Room Temperature, then 0-4°CRoom Temperature, then 0-4°C
Typical Recovery Yield 75-85%80-90%
Purity Improvement (Example) From 95% to >99%From 95% to >99.5%

Diagrams

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved cool Cool Solution Slowly dissolved->cool Yes add_solvent Add More Hot Solvent dissolved->add_solvent No oil_out Oiled Out? cool->oil_out crystals Crystals Formed? filter_wash Filter and Wash Crystals crystals->filter_wash Yes induce_nucleation Induce Nucleation (Scratch/Seed) crystals->induce_nucleation No oil_out->crystals No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes end Pure Product filter_wash->end add_solvent->dissolve change_solvent Change Solvent/Solvent System add_solvent->change_solvent change_solvent->dissolve induce_nucleation->cool concentrate Concentrate Solution induce_nucleation->concentrate concentrate->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Troubleshooting low yield in the amination of polychlorofluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of polychlorofluoropyridines. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, such as low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the amination of polychlorofluoropyridines in a question-and-answer format.

Q1: My amination reaction is resulting in a very low yield. What are the common causes?

Low yield is a frequent issue that can stem from several factors. The most common causes include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate pressure in the case of autoclave reactions.[1]

  • Suboptimal Reagents and Solvents: The choice of base and solvent critically influences the reaction's success. For instance, using potassium carbonate (K₂CO₃) as a base or dichloromethane (DCM) as a solvent can lead to recovery of only the starting material.[2]

  • Poor Starting Material Quality: Impurities in the polychlorofluoropyridine or the amine can interfere with the reaction.[1]

  • Catalyst Deactivation: For catalyzed reactions, such as the Buchwald-Hartwig amination, the catalyst may deactivate over the course of the reaction. Using fresh, properly handled catalysts and robust ligands is crucial.[1][3]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target amine.

Q2: How do I choose the optimal solvent and base for my reaction?

Solvent and base selection is critical and often substrate-dependent.

  • Solvent: Solvents significantly impact the amination process. While polar aprotic solvents like DMF are common, studies have shown that water can be an excellent, environmentally benign medium for these reactions, in some cases leading to near-quantitative yields.[2] Conversely, non-polar solvents like DCM can completely inhibit the reaction.[2]

  • Base: The choice of base is equally important. Strong, non-nucleophilic bases are often preferred. Sodium tert-butoxide (NaOtBu) has been demonstrated to be highly effective, whereas weaker bases like potassium acetate (KOAc) or potassium carbonate (K₂CO₃) may fail to promote the reaction.[2]

Q3: The reaction is sluggish or incomplete. How can I drive it to completion?

If you are experiencing an incomplete reaction, consider the following optimization strategies:

  • Increase Temperature: Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyridines are often accelerated by heat.[4] Increasing the temperature within a safe and recommended range can improve both the rate and the final conversion.[1]

  • Extend Reaction Time: Some reactions simply require more time to reach completion. An extension from a few hours to 12 hours or more can dramatically improve the product yield.[2]

  • Use Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be a powerful tool. It can significantly reduce reaction times and improve yields, sometimes even in the absence of a solvent or catalyst.[5]

  • Ensure Proper Mixing: Inadequate mixing, especially in heterogeneous reaction mixtures, can lead to low conversion rates.[1]

Q4: I am observing multiple products. How can I improve the regioselectivity of the amination?

The substitution pattern on polychlorofluoropyridines is governed by the electronic properties of the pyridine ring.

  • Inherent Reactivity: The nitrogen atom in the pyridine ring is electron-withdrawing, which activates the C2 (ortho) and C4 (para) positions for nucleophilic attack.[6] The C3 (meta) position is generally unreactive in SNAr reactions.[6]

  • Leaving Group: In nucleophilic aromatic substitution on these systems, fluoride is often a better leaving group than chloride. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom pulling electron density from the ring.[7][8]

  • Steric Hindrance: Steric hindrance from adjacent bulky groups can influence which activated position the nucleophile attacks.

  • Catalyst Control (for cross-coupling): In palladium-catalyzed reactions, the choice of phosphine ligand can be crucial in directing the regioselectivity.[3]

Q5: Can I use a palladium-catalyzed cross-coupling reaction instead of a direct SNAr?

Yes, palladium-catalyzed methods like the Buchwald-Hartwig amination are a powerful alternative for forming C-N bonds, particularly with less reactive substrates or when milder conditions are required.[1] These reactions typically involve a palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand, and a base.[3] They can be particularly useful for coupling with a wide variety of primary and secondary amines.[3][9]

Data on Reaction Condition Optimization

The selection of appropriate reaction parameters is essential for achieving high yields. The tables below summarize the impact of different solvents and bases on a model amination reaction.

Table 1: Effect of Solvent on Amination Yield Reaction of a polyhalogenated pyridine with an amine source under optimized base and temperature conditions.

EntrySolventYield (%)Reference
1H₂O99[2]
2DMF73[2]
3Dioxane45[2]
4Toluene21[2]
5DCM0[2]

Table 2: Effect of Base on Amination Yield Reaction of a polyhalogenated pyridine with an amine source in DMF at 140 °C.

EntryBaseYield (%)Reference
1NaOtBu73[2]
2Cs₂CO₃56[2]
3K₃PO₄25[2]
4KOAc0[2]
5K₂CO₃0[2]

Key Experimental Protocols

Below are detailed methodologies for common amination procedures on polychlorofluoropyridine scaffolds.

Protocol 1: Direct Amination of 2,6-Dichloro-4-(trifluoromethyl)pyridine

This protocol describes a two-step, one-pot synthesis involving an initial selective amination (ammonolysis) followed by a catalytic dehalogenation to yield 2-Amino-4-(trifluoromethyl)pyridine.[10]

Step 1: Ammonolysis

  • Charging the Autoclave: In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6-dichloro-4-(trifluoromethyl)pyridine, 30.6 mL (0.44 moles) of 28% aqueous ammonia, and 20 mL of tetrahydrofuran (THF).[10]

  • Reaction: Seal the autoclave and heat the mixture to 150°C with constant stirring. Maintain these conditions for approximately 6 hours.[10]

  • Cooling: After the reaction period, cool the autoclave to a safe handling temperature of 30-40°C.[10] Do not open the vessel until it is fully depressurized.

Step 2: Dehalogenation

  • Catalyst Addition: To the crude mixture from Step 1 within the autoclave, add 300 mg of 5% Palladium on Carbon (Pd/C, 54% wet).[10]

  • Hydrogenation: Seal the autoclave and pressurize it with hydrogen gas up to 2.0 MPa. Heat the mixture to 100°C with stirring and continue the reaction for approximately 3 hours.[10]

  • Workup: Cool the reactor to 30-40°C and vent the hydrogen gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the desired product, which can be isolated and purified using standard techniques like extraction and crystallization or chromatography.[10]

Protocol 2: General Amination of 2-Chloropyridines via SNAr

This protocol provides a general workflow for the nucleophilic aromatic substitution on a chloropyridine substrate.

  • Reagent Setup: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 2-chloropyridine derivative (1.0 equiv.), the desired amine (1.2-2.0 equiv.), and a suitable base such as NaOtBu (1.5 equiv.).[2]

  • Solvent Addition: Add the chosen solvent (e.g., DMF or H₂O) to the vessel.[2]

  • Reaction: Heat the mixture to the target temperature (e.g., 100-140°C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature. If the solvent is water, the product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key processes and decision-making pathways for troubleshooting amination reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Charge Autoclave: - Polychlorofluoropyridine - Amine Source (e.g., aq. NH₃) - Solvent (e.g., THF) react 2. Heat & Pressurize (e.g., 150°C, 6h) prep->react monitor 3. Monitor Reaction (TLC / LC-MS) react->monitor cool 4. Cool & Depressurize monitor->cool workup 5. Workup (e.g., Filtration, Extraction) cool->workup purify 6. Purify Product (e.g., Chromatography) workup->purify analysis 7. Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A typical experimental workflow for the amination of polychlorofluoropyridines.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete (Low Mass Balance) check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Pressure incomplete->optimize_conditions check_materials Verify Starting Materials: - Purity (NMR, GC-MS) - Reagent Stoichiometry complete->check_materials check_side_reactions Analyze Side Products: - Isolate and Characterize - Adjust Conditions (Temp, Base) complete->check_side_reactions

Caption: A decision tree for troubleshooting low yield in amination reactions.

Caption: The two-step Addition-Elimination (SNAr) mechanism for amination.

References

Improving the regioselectivity of reactions with 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the regioselectivity of reactions involving 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Understanding Regioselectivity in Reactions with this compound

The primary reaction pathway for this highly substituted pyridine is Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of this reaction is governed by the powerful electronic effects of the ring nitrogen, the activating electron-withdrawing halogens, and the electron-donating amino group.

The pyridine nitrogen and the fluorine/chlorine atoms make the ring electron-deficient and thus susceptible to attack by nucleophiles. Nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the negative charge of the intermediate (Meisenheimer complex) can be stabilized by delocalization onto the electronegative nitrogen atom.

In the case of this compound:

  • The C4 position is already substituted with an amino group.

  • The C2 and C6 positions are the most likely sites for nucleophilic attack.

  • The C3 and C5 positions are generally less reactive towards nucleophiles.

The key to controlling regioselectivity is to understand the competition between the available positions (C2, C6, and potentially C3) and the relative leaving group ability of the halogens (F vs. Cl).

G Electronic Influences on the Pyridine Ring cluster_pyridine Pyridine Ring cluster_substituents cluster_reactivity C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 N N NH2 4-NH2 (EDG) NH2->C4 +M effect (activates ring, directs ortho/para) Cl 3-Cl (EWG) Cl->C3 -I effect (deactivates) F_2 2-F (EWG) F_2->C2 -I effect (activates for SNAr) F_5 5-F (EWG) F_6 6-F (EWG) F_6->C6 -I effect (activates for SNAr) C6_hot C6: Highly Activated (ortho to N, para to NH2) C2_hot C2: Highly Activated (ortho to N, ortho to NH2)

Caption: Predicted reactivity sites for nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of regioisomers. Why is this happening?

A1: Obtaining a mixture of products is common with polyhalogenated pyridines. For your substrate, nucleophilic attack can occur at either the C2 or C6 positions, leading to two different isomers. The distribution of these products depends on a delicate balance of electronic and steric factors. The C6 position is para to the activating amino group, while the C2 position is ortho. The outcome can be sensitive to subtle changes in reaction conditions.

Q2: Which halogen is the most likely to be displaced by a nucleophile?

A2: In nucleophilic aromatic substitution, fluoride is generally a better leaving group than chloride because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state. Therefore, displacement of the fluorine atoms at C2 or C6 is more probable than displacement of the chlorine atom at C3.

Q3: How can I improve the selectivity for substitution at a specific position (e.g., C6 over C2)?

A3: Modulating the regioselectivity between C2 and C6 often requires careful optimization of reaction parameters:

  • Steric Hindrance: The C2 position is flanked by the amino group at C4 and the chloro group at C3. The C6 position is only adjacent to a fluorine atom. Using a bulkier nucleophile may favor attack at the less sterically hindered C6 position.

  • Solvent: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. Changing the solvent polarity can alter the stability of the intermediates for C2 vs. C6 attack, thereby shifting the product ratio.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. It is recommended to perform a temperature screening study.

Q4: My reaction is very slow or not proceeding to completion. What can I do?

A4: Low reactivity can be due to several factors:

  • Nucleophile Strength: A weak nucleophile may not be reactive enough to attack the electron-deficient ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile in situ, increasing its nucleophilicity.

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with breaking the aromaticity in the Meisenheimer intermediate. Consider cautiously increasing the reaction temperature.

  • Solvent Purity: Ensure your solvent is anhydrous, as water can react with strong bases or quench anionic intermediates.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solutions
Poor Regioselectivity 1. Similar activation of C2 and C6 positions. 2. Nucleophile is not sterically demanding enough to differentiate between sites. 3. Reaction temperature is too high, leading to thermodynamic product mixture.1. Change Nucleophile: Switch to a bulkier nucleophile to favor the less hindered C6 position. 2. Solvent Screening: Test a range of aprotic polar solvents (e.g., DMF, DMSO, NMP, Acetonitrile). 3. Temperature Control: Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature).
No Reaction or Low Yield 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Impure starting materials or solvent.1. Increase Nucleophilicity: If using an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K2CO3, DBU) to generate the more reactive alkoxide or amide. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. 3. Purify Reagents: Ensure the pyridine substrate is pure and use anhydrous solvent.
Formation of Side Products 1. Di-substitution at both C2 and C6. 2. Reaction with the amino group.1. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. 2. Protecting Groups: If the nucleophile is reacting with the 4-amino group, consider protecting it (e.g., as a Boc-carbamate) before the SNAr reaction.

Predictive Guide for Influencing Regioselectivity

The following table summarizes expected outcomes when modifying key reaction parameters, based on established SNAr principles. This should be used as a starting point for experimental design.

ParameterTo Favor C6 Substitution (Less Hindered)To Favor C2 Substitution (More Hindered)Rationale
Nucleophile Bulky (e.g., tert-butoxide, secondary amines)Small (e.g., methoxide, ammonia, primary amines)Steric hindrance around the C2 position disfavors attack by large nucleophiles.
Temperature Lower Temperature (e.g., 0-25 °C)Higher Temperature (e.g., 80-120 °C)Lower temperatures favor the kinetically controlled product, which is often the one formed at the less hindered site.
Solvent Less Polar Aprotic (e.g., THF, Dioxane)More Polar Aprotic (e.g., DMSO, NMP)Highly polar solvents can better stabilize the more sterically constrained transition state of C2 attack.
Base Weak, non-nucleophilic base (e.g., K2CO3)Strong, non-nucleophilic base (e.g., NaH)A stronger base generates a higher concentration of the "free" nucleophile, which may overcome steric barriers more readily.

General Experimental Protocol: SNAr with an Alcohol Nucleophile

This protocol provides a general methodology for the reaction of this compound with an alcohol.

1. Reagent Preparation:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF (or another suitable aprotic solvent).

  • In a separate flask, dissolve the alcohol nucleophile (1.1 equiv).

2. Reaction Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add a base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 equiv) to the solution of the alcohol.

  • Stir for 15-30 minutes at 0 °C to allow for the formation of the alkoxide.

3. Nucleophilic Substitution:

  • Slowly add the solution of this compound to the freshly prepared alkoxide solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to separate regioisomers and other impurities.

G General Experimental Workflow start Start reagents Prepare Reagent Solutions (Pyridine & Alcohol) start->reagents setup Reaction Setup under N2 Generate Alkoxide with Base reagents->setup reaction Add Pyridine Solution Stir and Monitor (TLC/LC-MS) setup->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench If complete extract Aqueous Work-up & Extraction quench->extract purify Purify Crude Product (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: A typical workflow for SNAr experiments.

Troubleshooting Workflow: Improving Regioselectivity

If your initial experiment yields an undesirable mixture of products, use the following logical workflow to guide your optimization efforts.

G Regioselectivity Troubleshooting Workflow start Start: Undesirable Product Ratio (C2/C6) q1 Is the nucleophile sterically bulky? start->q1 a1_yes Try lowering the reaction temperature q1->a1_yes Yes a1_no Switch to a bulkier nucleophile q1->a1_no No q2 Was the reaction run at low temperature? a1_yes->q2 a1_no->q2 a2_yes Try changing the solvent (e.g., from DMF to THF) q2->a2_yes Yes a2_no Screen lower temperatures (e.g., 0 °C, -20 °C) q2->a2_no No q3 Was a non-polar solvent used? a2_yes->q3 a2_no->q3 a3_yes Consider a more polar aprotic solvent (e.g., DMSO) q3->a3_yes Yes a3_no Review literature for analogous systems q3->a3_no No end Optimal Conditions Identified a3_yes->end a3_no->end

Caption: A decision tree for optimizing reaction regioselectivity.

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the challenging substrate, 4-Amino-3-chloro-2,5,6-trifluoropyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound is a common issue stemming from a combination of factors inherent to the substrate's structure. The primary challenges include:

  • High Bond Strength of C-Cl: The carbon-chlorine bond in chloropyridines is strong, making the initial oxidative addition step in the palladium catalytic cycle difficult.[1]

  • Electron-Deficient Ring System: The presence of three fluorine atoms makes the pyridine ring highly electron-deficient. While this can sometimes facilitate nucleophilic aromatic substitution, it can also impact the oxidative addition step in cross-coupling reactions.

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the amino group, and the adjacent pyridine nitrogen, can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[2][3]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[1] A more active catalytic system is crucial.

    • Recommendation: Employ palladium precatalysts combined with bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in the coupling of other challenging heteroaryl chlorides.[1] These ligands' steric bulk can help prevent the coordination of the substrate's amino group to the palladium center.[3]

  • Choice of Base: The base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[1]

    • Recommendation: Screen strong, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for difficult Suzuki couplings.[1]

  • Solvent and Reaction Conditions: The reaction environment must be carefully controlled.

    • Recommendation: Use anhydrous, degassed solvents such as 1,4-dioxane or toluene to prevent catalyst deactivation by oxygen and to avoid side reactions like protodeboronation.[1] Increasing the reaction temperature to 80-120 °C may be necessary to overcome the high activation energy of the C-Cl bond cleavage.[1]

  • Boron Reagent Stability: Arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4]

    • Recommendation: To enhance stability, consider using arylboronic pinacol esters or trifluoroborate salts instead of the corresponding boronic acids.[4]

Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I investigate?

A2: The challenges for Buchwald-Hartwig amination are similar to those for Suzuki coupling, with the added complexity of the coupling partner also being a potential ligand for the catalyst.

Troubleshooting Steps:

  • Catalyst System Optimization: The choice of ligand is paramount.

    • Recommendation: For coupling with primary and secondary amines, specific Buchwald ligands have shown superior performance with other aminopyridines. For instance, BrettPhos-based precatalysts can be effective for reactions with primary amines, while RuPhos-based systems are often better for secondary amines. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial, especially when the amine coupling partner has acidic protons.[5][6]

  • Base Selection: The base's role is to deprotonate the amine, facilitating its coordination to the palladium center.[6]

    • Recommendation: Strong bases are typically required. Besides LiHMDS, sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations.[7] However, be mindful of potential incompatibility with other functional groups in your substrates.[5]

  • Reaction Temperature and Time: These reactions often require elevated temperatures.

    • Recommendation: Start with a reaction temperature in the range of 80-110 °C and monitor the reaction progress.[3] If the reaction is sluggish, a higher temperature may be necessary, but be aware that catalyst decomposition can occur at excessively high temperatures (>120 °C).[3]

Q3: What are common side reactions I should be aware of, and how can they be minimized?

A3: Besides low or no conversion, several side reactions can complicate your experiment.

  • Protodeboronation (in Suzuki Coupling): This is the cleavage of the C-B bond of the boronic acid by a proton source.[1]

    • Minimization: Use anhydrous solvents and reagents. Using boronic esters or trifluoroborate salts can also increase stability.[4] A weaker, less nucleophilic base might also help.[1]

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Minimization: This is often promoted by the presence of oxygen.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.

    • Minimization: This can be a result of side reactions in the catalytic cycle. Optimizing the catalyst, ligand, and base combination can help suppress this pathway.

  • Formation of Palladium Black: The precipitation of a fine black powder indicates the decomposition of the palladium catalyst to its metallic form.[3]

    • Minimization: This can be caused by excessive heat, the presence of oxygen, or an inappropriate ligand-to-metal ratio. Ensure proper degassing and consider lowering the reaction temperature while extending the reaction time.[3]

Data Presentation: Recommended Starting Conditions

Due to the lack of specific literature for this compound, the following tables provide generalized starting conditions based on successful cross-coupling reactions of other challenging chloropyridines and aminopyridines. Optimization will be necessary.

Table 1: Generalized Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting ConditionNotes
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Buchwald precatalysts are highly active for C-Cl bond activation.
Ligand (Included in precatalyst)Bulky, electron-rich ligands are crucial.
Boron Reagent Arylboronic Pinacol Ester (1.2-1.5 equiv.)More stable towards protodeboronation than boronic acids.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases are preferred.[1]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Proper solvent preparation is critical to prevent catalyst deactivation.[1]
Temperature 80 - 110 °CHigher temperatures are often needed for chloropyridines.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation.[1]

Table 2: Generalized Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended Starting ConditionNotes
Palladium Precatalyst RuPhos Pd G3 (for sec-amines) or BrettPhos Pd G3 (for pri-amines) (2-5 mol%)Ligand choice can be tailored to the amine coupling partner.
Ligand (Included in precatalyst)These ligands are designed to overcome catalyst inhibition.
Amine Primary or Secondary Amine (1.2-1.5 equiv.)
Base NaOtBu or LiHMDS (2-3 equiv.)Strong, non-nucleophilic bases are required.[5][7]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Solvent choice can influence reaction rates and solubility.[3]
Temperature 80 - 110 °CHeating is typically necessary.[3]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point. They must be adapted and optimized for specific coupling partners and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv.), the arylboronic pinacol ester (1.2 equiv.), the palladium precatalyst (e.g., SPhos Pd G3, 3 mol%), and the base (e.g., K₃PO₄, 2.5 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heating and Monitoring: Place the reaction vessel in a preheated oil bath at 100 °C and stir. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 3 mol%) and the base (e.g., NaOtBu, 2.0 equiv.) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene).

  • Inert Atmosphere: Seal the vessel tightly. If not performed in a glovebox, ensure the inert atmosphere is maintained.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting Step for Ar-Cl) pd0->oxidative_addition + Ar-Cl pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product (Ar-Ar') reductive_elimination->product ar_cl 4-Amino-3-chloro- 2,5,6-trifluoropyridine boronic_ester Ar'-B(OR)₂ boronic_ester->transmetalation + Base base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for chloropyridines.

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling q_catalyst Is the catalyst system active enough for C-Cl activation? start->q_catalyst a_catalyst Switch to a Buchwald Ligand Precatalyst (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading (2-5 mol%). q_catalyst->a_catalyst No q_base Is the base strong and non-nucleophilic? q_catalyst->q_base Yes a_catalyst->q_base a_base Screen strong bases: Suzuki: K₃PO₄, Cs₂CO₃ B-H: NaOtBu, LiHMDS q_base->a_base No q_conditions Are reaction conditions optimal? q_base->q_conditions Yes a_base->q_conditions a_conditions Ensure anhydrous, degassed solvent. Increase temperature (80-120 °C). Check for inert atmosphere. q_conditions->a_conditions No q_side_reactions Are side reactions (e.g., protodeboronation) occurring? q_conditions->q_side_reactions Yes a_conditions->q_side_reactions a_side_reactions Use boronic pinacol esters. Ensure anhydrous conditions. q_side_reactions->a_side_reactions Yes success Improved Yield q_side_reactions->success No a_side_reactions->success

Caption: A troubleshooting workflow for addressing low yields in cross-coupling reactions.

References

Optimizing solvent and temperature conditions for reactions of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-chloro-2,5,6-trifluoropyridine. The information is designed to help optimize solvent and temperature conditions for various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for solvent selection in reactions involving this compound?

A1: The choice of solvent is critical and depends on the reaction type. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like acetonitrile, DMSO, or DMF are often preferred as they can stabilize charged intermediates.[1] For palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig, common solvents include toluene, 1,4-dioxane, and THF, often with water to dissolve inorganic bases.[2] The solubility of all reagents, particularly the base, should be a key consideration.

Q2: How does temperature affect the reactivity and selectivity of this compound?

A2: Temperature is a crucial parameter for controlling reaction rates and selectivity. For many cross-coupling reactions, temperatures between 80-110°C are typical to ensure a reasonable reaction rate.[2][3][4] However, for highly reactive substrates or thermally sensitive functional groups, lower temperatures may be necessary. It is advisable to start with a moderate temperature (e.g., 80°C) and adjust as needed based on reaction monitoring.

Q3: Which halogen is most likely to be substituted in this compound?

A3: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > Cl > F. Therefore, the chlorine atom at the 3-position is the most probable site for reactions like Suzuki or Buchwald-Hartwig amination. In nucleophilic aromatic substitution (SNAr), the substitution pattern can be more complex and is influenced by the electronic effects of the amino and fluoro groups.

Q4: Can the chlorine atom be selectively removed?

A4: Yes, the chlorine atom can be selectively removed via hydrogenation. For instance, treating this compound with a palladium on carbon (Pd/C) catalyst under hydrogen pressure in a 50% ethanol-water solution at 65°C can yield 4-amino-2,5,6-trifluoropyridine.[5]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor solubility of reagents.1. Use a pre-catalyst or ensure the active Pd(0) species is generated. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF). Ensure the base is soluble. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Choose a solvent system that dissolves all reactants, or consider using a phase-transfer catalyst.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water or protic impurities. 2. Reaction temperature is too high. 3. Inappropriate ligand for the palladium catalyst.1. Use anhydrous solvents and reagents. 2. Reduce the reaction temperature. 3. Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress side reactions.
Inconsistent Yields 1. Variable quality of reagents. 2. Inconsistent reaction setup (e.g., inert atmosphere). 3. Difficulty in stirring heterogeneous mixtures.1. Ensure the purity of starting materials, solvents, and bases. 2. Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction. 3. Use efficient mechanical stirring for heterogeneous mixtures.
Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause(s) Suggested Solution(s)
Slow Reaction Rate 1. Nucleophile is not strong enough. 2. Solvent does not sufficiently stabilize the intermediate. 3. Low reaction temperature.1. If possible, use a stronger nucleophile or deprotonate it with a suitable base. 2. Switch to a more polar aprotic solvent like DMSO or DMF. 3. Increase the reaction temperature.
Multiple Products (Regioisomers) 1. Similar reactivity of different positions on the pyridine ring.1. Modify the reaction temperature; lower temperatures may favor the thermodynamically controlled product. 2. Change the solvent to influence the regioselectivity.
Decomposition of Starting Material 1. Reaction temperature is too high. 2. Presence of incompatible functional groups.1. Lower the reaction temperature and extend the reaction time. 2. Protect sensitive functional groups before carrying out the reaction.

Experimental Protocols & Data

Dehalogenation of this compound

This protocol describes the removal of the chlorine atom via catalytic hydrogenation.[5]

Reagents and Conditions:

  • Substrate: this compound

  • Catalyst: 10% Palladium on carbon

  • Base: Potassium phosphate

  • Solvent: 50% Ethanol-water

  • Temperature: 65°C

  • Pressure: 0.5 MPa Hydrogen

  • Reaction Time: 8 hours

Procedure:

  • In a hydrogenation reactor, add this compound, potassium phosphate, 10% palladium on carbon catalyst, and a 50% ethanol-water solution.

  • Purge the reactor with nitrogen and then with hydrogen.

  • Pressurize the reactor to 0.5 MPa with hydrogen.

  • Heat the mixture to 65°C and stir for 8 hours.

  • After cooling to room temperature, carefully vent the reactor and evaporate most of the solvent under reduced pressure.

  • Dilute the residue with water and filter to isolate the product.

Parameter Condition Yield Purity (HPLC)
Temperature65°C86%98.5%
Solvent50% Ethanol-water
General Protocol for Suzuki Coupling

The following is a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid, based on standard literature procedures for similar substrates.[2][3][4]

Reagents and Conditions:

  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.1-1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene

  • Temperature: 80-110°C

  • Reaction Time: 2-24 hours

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Typical Range/Options
Solvent Toluene, 1,4-Dioxane, THF (often with H₂O)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Temperature 80 - 110°C
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Reactants: - this compound - Coupling Partner - Base - Catalyst solvent Add Degassed Solvent prep->solvent react Heat and Stir (e.g., 80-110°C) under Inert Atmosphere solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for cross-coupling reactions.

Troubleshooting_Flowchart decision decision action action issue issue start Reaction Start check_conversion Low or No Conversion? start->check_conversion issue_conv Issue: Low Conversion check_conversion->issue_conv Yes check_purity Side Products Formed? check_conversion->check_purity No check_temp Is Temp > 80°C? issue_conv->check_temp issue_purity Issue: Side Products check_purity->issue_purity Yes end Reaction Successful check_purity->end No action_inc_temp Action: Increase Temperature check_temp->action_inc_temp No check_base Is Base Soluble? check_temp->check_base Yes action_change_base Action: Change Base/Solvent check_base->action_change_base No action_check_catalyst Action: Check Catalyst Activity check_base->action_check_catalyst Yes check_temp2 Is Temp > 100°C? issue_purity->check_temp2 action_dec_temp Action: Decrease Temperature check_temp2->action_dec_temp Yes action_check_reagents Action: Use Anhydrous Reagents check_temp2->action_check_reagents No

References

Technical Support Center: Purification of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Amino-3-chloro-2,5,6-trifluoropyridine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Isolation

Initial Observation: The isolated product, after synthesis from 3-Chloro-2,4,5,6-tetrafluoropyridine and ammonia, shows a purity of less than 99% by HPLC.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction: - Verify Reaction Completion: Use TLC or HPLC to monitor the disappearance of the starting material, 3-Chloro-2,4,5,6-tetrafluoropyridine. - Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the excess of ammonia.
Presence of Starting Material: - Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the more basic this compound, moving it to the aqueous layer. The less basic starting material may remain in the organic layer. Neutralize the aqueous layer and extract the purified product.
Formation of Byproducts: - Recrystallization: This is an effective method for removing closely related impurities. See the detailed protocol below. - Column Chromatography: For complex impurity profiles, column chromatography provides the best separation. See the detailed protocol below.
Issue 2: Difficulty with Recrystallization

Initial Observation: The product does not crystallize upon cooling, or the yield is very low after recrystallization.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Supersaturation: - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure this compound.
Inappropriate Solvent System: - Solvent Screening: Test a range of solvents and solvent mixtures. Given that the related compound 4-amino-2,5,6-trifluoropyridine can be recrystallized from a 50% ethanol-water solution, a similar system is a good starting point[1]. Other potential solvent systems include toluene, heptane/ethyl acetate, or isopropanol/water.
Excessive Solvent: - Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of the solvent and attempt to cool and crystallize again.
Oiling Out: - Modify Solvent System: This occurs when the product is not fully soluble at the boiling point of the solvent or precipitates as a liquid. Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then allow it to cool slowly.
Issue 3: Poor Separation in Column Chromatography

Initial Observation: Impurities co-elute with the product during column chromatography.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Eluent System: - TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
Column Overloading: - Reduce Sample Load: Use a larger column or load less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Tailing of the Amino Group: - Add a Basic Modifier: The basicity of the amino group can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine and ammonia?

A1: The most probable impurities include:

  • Unreacted 3-Chloro-2,4,5,6-tetrafluoropyridine: The starting material for the synthesis.

  • Diamino species: Overreaction with ammonia could lead to the displacement of a fluorine atom to form a diamino-chloro-difluoropyridine.

  • Hydrolysis products: If water is present under harsh conditions, a fluorine atom could be replaced by a hydroxyl group.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on the purification of a structurally similar compound, a 50% ethanol-water solution is a good starting point for recrystallization[1]. You should dissolve the crude product in a minimum amount of the hot solvent mixture and allow it to cool slowly.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: You can monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.

Q4: What analytical techniques are suitable for determining the final purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent methods for purity determination. A proposed HPLC method is provided in the experimental protocols section. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can also be used to assess purity and confirm the structure.

Experimental Protocols

Recrystallization Protocol (General Guideline)
  • Dissolution: In a flask, add the crude this compound. Add a small amount of a 1:1 ethanol/water mixture and heat the mixture to reflux with stirring.

  • Solvent Addition: Continue adding the hot solvent mixture portion-wise until all the solid has just dissolved.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol (General Guideline)
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Proposed HPLC Method for Purity Analysis

This method is based on general procedures for halogenated pyridines and should be optimized for your specific instrument and requirements.

Parameter Condition
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: Start with a high percentage of A, and gradually increase B. For example: 0-2 min: 95% A, 5% B; 2-15 min: linear gradient to 5% A, 95% B; 15-20 min: 5% A, 95% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow crude Crude Product purity_check1 Purity Check (TLC/HPLC) crude->purity_check1 decision Purity < 99%? purity_check1->decision recrystallization Recrystallization decision->recrystallization Yes pure_product Pure Product (>99%) decision->pure_product No purity_check2 Purity Check (HPLC/GC) recrystallization->purity_check2 column_chrom Column Chromatography column_chrom->pure_product purity_check2->column_chrom Purity < 99% purity_check2->pure_product Purity > 99%

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Isolation cause1 Incomplete Reaction? start->cause1 cause2 Starting Material Present? start->cause2 cause3 Byproducts Formed? start->cause3 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Acid-Base Extraction cause2->solution2 solution3 Recrystallization or Chromatography cause3->solution3

Caption: Troubleshooting decision tree for low purity issues.

References

Scaling up the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Amino-3-chloro-2,5,6-trifluoropyridine. It includes frequently asked questions and troubleshooting guidance in a direct question-and-answer format to address potential challenges during pilot production.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the pilot-scale synthesis of this compound?

The most common and well-documented precursor for this synthesis is 3-Chloro-2,4,5,6-tetrafluoropyridine.[1][2] This intermediate can be prepared from 3,5-dichloro-2,4,6-trifluoropyridine or pentachloropyridine.[1][2]

Q2: What is the general synthetic route for this conversion?

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. Specifically, it is a direct amination of 3-Chloro-2,4,5,6-tetrafluoropyridine using aqueous ammonia, where an amino group displaces the fluorine atom at the 4-position of the pyridine ring.[1]

Q3: What are the critical process parameters to monitor during the amination reaction?

Temperature control is paramount. The initial addition of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution should be performed slowly to manage the reaction exotherm. Following the addition, the reaction mixture requires heating to a specific temperature (e.g., 60°C) and holding for a defined period (e.g., 2.5 hours) to ensure the reaction goes to completion.[1]

Q4: What are the typical yield and purity expectations for this process?

Under optimized lab-scale conditions, this synthesis can achieve a high yield of approximately 91% with a purity of 99% as determined by HPLC.[1] Scaling up to pilot production may require process optimization to maintain these results.

Q5: How can the reaction progress be monitored?

Reaction progress can be effectively monitored by taking samples from the reaction mixture and analyzing them using High-Performance Liquid Chromatography (HPLC). This allows for the tracking of the consumption of the starting material, 3-Chloro-2,4,5,6-tetrafluoropyridine, and the formation of the desired product.

Troubleshooting Guide

Problem: Low Product Yield

Q: My final yield is significantly lower than the expected 91%. What are the potential causes and solutions?

A: Low yield can stem from several factors when scaling up. Refer to the troubleshooting workflow below. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Verify the reaction time and temperature. Use HPLC analysis to confirm the complete consumption of the starting material.

  • Sub-optimal Temperature Control: Poor heat transfer in larger reactors can lead to localized "hot spots" or insufficient heating, promoting side reactions or slowing down the desired reaction. Ensure adequate mixing and reactor heating/cooling capacity.

  • Loss During Work-up: Significant product loss can occur during filtration and washing, especially if the product has some solubility in the wash solvent. Minimize the amount of wash solvent (water) used or cool the slurry before filtration to decrease solubility.

  • Side Reactions: Although the 4-position is highly activated for nucleophilic substitution, other side reactions could occur, especially with temperature deviations.

Problem: Low Product Purity

Q: HPLC analysis of my final product shows significant impurities. What are the likely impurities and how can they be removed?

A: The primary impurity is often unreacted starting material. Other possibilities include isomers from amination at other positions, though this is less common.

  • Unreacted Starting Material: If the reaction was incomplete, residual 3-Chloro-2,4,5,6-tetrafluoropyridine will contaminate the product. Ensure the reaction is run to completion.

  • Purification: Thoroughly washing the filtered product with water is crucial for removing inorganic by-products and residual ammonia.[1] For higher purity, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be an effective final step.[1]

Problem: Difficulty with Product Isolation

Q: I am experiencing very slow filtration times or the formation of a paste during product isolation. What can be done to improve this?

A: This is a common issue when scaling up solid-liquid separations.

  • Crystal Habit: The reaction conditions can influence the crystal size and shape of the precipitated product. A fine, needle-like crystal habit can be difficult to filter. Consider adjusting the cooling rate after the reaction; a slower cooling profile can promote the growth of larger, more easily filterable crystals.

  • Slurry Concentration: If the product concentration is too high, it can result in a thick slurry that is difficult to handle. Ensure the initial volume of the ammonia solution is adequate for the scale of the reaction.

  • Filtration Equipment: Ensure the filter medium (cloth type, pore size) is appropriate for the particle size of your product. For pilot scale, equipment like a centrifuge or a filter press may be more efficient than simple vacuum filtration.

Data Presentation

Table 1: Lab-Scale Reaction Parameters for Synthesis

Parameter Value Reference
Starting Material 3-Chloro-2,4,5,6-tetrafluoropyridine [1]
Reagent 25% Aqueous Ammonia [1]
Initial Temperature 0°C (for addition) [1]
Reaction Temperature 60°C [1]
Reaction Time 2.5 hours [1]

| Solvent | Water (from aqueous ammonia) |[1] |

Table 2: Expected Results and Specifications

Parameter Value Method Reference
Appearance White Solid Visual [1]
Yield 91% Gravimetric [1]
Purity 99% HPLC [1]

| Melting Point | 120-121 °C | - |[2] |

Experimental Protocols

Synthesis of this compound

Disclaimer: This protocol is based on a lab-scale procedure and must be adapted and optimized for pilot-scale equipment and safety standards.

  • Reactor Preparation: Charge a suitable reactor with 200mL of 25% aqueous ammonia for every 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to be used.[1]

  • Cooling: Begin agitation and cool the ammonia solution to 0°C using an appropriate cooling system.[1]

  • Substrate Addition: Slowly add 40g of 3-Chloro-2,4,5,6-tetrafluoropyridine to the cooled ammonia solution. A white solid is expected to precipitate during the addition.[1] The addition rate should be controlled to maintain the temperature below a specified limit (e.g., <10°C).

  • Reaction: Once the addition is complete, heat the reaction mixture to 60°C.[1]

  • Hold Period: Maintain the temperature at 60°C with continuous stirring for 2.5 hours.[1] Monitor the reaction's completion by HPLC.

  • Cool Down: After the hold period, cool the reaction mixture to room temperature.[1]

  • Isolation: Filter the solid product from the reaction mixture.

  • Washing: Wash the filter cake thoroughly with water to remove residual ammonia and salts.[1]

  • Drying: Dry the final product under vacuum at an appropriate temperature to obtain this compound as a white solid.[1]

Visualized Workflows

G Experimental Workflow for Synthesis start Start prep_ammonia 1. Prepare & Cool 25% Aqueous Ammonia to 0°C start->prep_ammonia add_sm 2. Slowly Add 3-Chloro-2,4,5,6-tetrafluoropyridine prep_ammonia->add_sm heat_react 3. Heat to 60°C and React for 2.5h add_sm->heat_react monitor Monitor with HPLC heat_react->monitor In-Process Control monitor->heat_react Incomplete cool_down 4. Cool to Room Temperature monitor->cool_down Complete filter_wash 5. Filter and Wash Product with Water cool_down->filter_wash dry 6. Dry Product Under Vacuum filter_wash->dry end_product Final Product: This compound dry->end_product

Caption: High-level workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield problem Problem: Low Product Yield check_reaction Check Reaction Completion (IPC/HPLC Data) problem->check_reaction check_workup Analyze Mother Liquor & Wash Filtrates for Product problem->check_workup check_temp Review Temperature Logs (Addition & Reaction) problem->check_temp solution_reaction Solution: - Increase reaction time/temp - Check raw material quality check_reaction->solution_reaction Starting Material Detected solution_workup Solution: - Reduce wash volume - Cool slurry before filtration check_workup->solution_workup High Product Loss Detected solution_temp Solution: - Slow down addition rate - Improve reactor cooling/heating check_temp->solution_temp Deviations Observed

Caption: A decision-making workflow for troubleshooting low product yield during pilot production.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Amino-3-chloro-2,5,6-trifluoropyridine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity assessment. This guide provides a comparative overview of these methods, offering insights into their respective strengths and weaknesses for the analysis of this specific fluorinated pyridine derivative. While specific validated methods for this compound are not extensively published, this document outlines proposed methodologies based on the analysis of structurally similar halogenated aromatic compounds.

General Principles: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a liquid sample.[1][2][3] It is particularly well-suited for non-volatile and thermally labile compounds.[2][4][5] In contrast, Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds.[1][2][3] The choice between HPLC and GC is therefore highly dependent on the physicochemical properties of the analyte and the potential impurities.

Proposed HPLC Methodology for this compound

A reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This approach is versatile and generally suitable for a wide range of organic molecules.

Experimental Protocol:

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC SystemA standard HPLC system with a UV detector
ColumnC18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A0.1% Trifluoroacetic acid in Water
Mobile Phase BAcetonitrile
Gradient20% B to 80% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

Sample Preparation:

A stock solution of this compound should be prepared by dissolving the sample in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a concentration of 1 mg/mL.[5] Working standards of various concentrations can then be prepared by serial dilution of the stock solution.

Proposed GC Methodology for this compound

Given that this compound is a substituted pyridine, it is expected to have sufficient volatility and thermal stability for GC analysis, particularly for the detection of volatile organic impurities.

Experimental Protocol:

Instrumentation and Chromatographic Conditions:

ParameterCondition
GC SystemA standard GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
ColumnDB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Temperature300 °C (FID) or as per MS requirements
Injection Volume1 µL (split or splitless, depending on concentration)

Sample Preparation:

The sample should be dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.[5]

Comparative Performance

The following table summarizes the expected performance of HPLC and GC for the purity analysis of this compound, based on typical method validation parameters.

ParameterHPLCGC
Applicability Well-suited for non-volatile and thermally sensitive impurities.Ideal for volatile and semi-volatile impurities.
Selectivity High, tunable with mobile phase and stationary phase selection.Very high, especially with MS detection.
Sensitivity Good, typically in the ppm range.Excellent, can reach ppb levels, especially with an MS detector.[6]
Analysis Time Generally longer run times (10-60 minutes).[2][3]Typically faster analysis times (a few minutes to seconds).[2][3]
Cost Higher initial investment and solvent costs.[2][3]Generally lower equipment and operational costs.[3][4]
Sample Preparation Simpler for a wider range of samples.[6]May require derivatization for non-volatile compounds.[6]

Decision-Making Workflow

The choice between HPLC and GC will depend on the specific goals of the analysis. The following diagram illustrates a logical workflow for selecting the appropriate technique.

G start Purity Analysis of This compound question1 Are potential impurities volatile and thermally stable? start->question1 gc_path GC is a suitable primary technique question1->gc_path Yes hplc_path HPLC is the preferred method question1->hplc_path No / Unknown question2 Is structural information of impurities needed? gc_path->question2 hplc_path->question2 gc_ms Use GC-MS for identification question2->gc_ms Yes (GC path) hplc_ms Use LC-MS for identification question2->hplc_ms Yes (HPLC path) orthogonal_testing Consider using both HPLC and GC for comprehensive orthogonal testing question2->orthogonal_testing No gc_ms->orthogonal_testing hplc_ms->orthogonal_testing

Caption: Decision workflow for selecting between HPLC and GC.

General Experimental Workflow

The following diagram outlines the general workflow for the purity analysis of a chemical compound using either HPLC or GC.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Appropriate Solvent sample->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC or GC filter->inject separate Separation on Column inject->separate detect Detection (UV, FID, MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/% Area integrate->calculate report Generate Report calculate->report

Caption: General workflow for chromatographic purity analysis.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. HPLC is the more versatile technique, capable of analyzing a broader range of potential non-volatile impurities. GC, on the other hand, offers high sensitivity and speed for volatile impurities. For comprehensive purity profiling, employing both techniques as orthogonal methods is often the most robust approach, providing a more complete picture of the compound's purity. The specific methodologies presented here provide a strong starting point for method development and validation in a research or quality control setting.

References

Comparative Reactivity Analysis: 4-Amino-3-chloro-2,5,6-trifluoropyridine and Other Aminopyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 4-Amino-3-chloro-2,5,6-trifluoropyridine with other key aminopyridine intermediates in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these building blocks is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in pharmaceutical and agrochemical research.

Introduction to Aminopyridine Reactivity in SNAr

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly for electron-deficient systems like pyridines. The reactivity of a substituted pyridine in an SNAr reaction is primarily governed by the electronic nature of the substituents on the ring and the position of the leaving group. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating nucleophilic attack. The stability of the intermediate Meisenheimer complex also plays a crucial role in determining the reaction rate.

This guide focuses on a comparative analysis of this compound against other halogenated aminopyridines. The presence of multiple halogen atoms and their positions relative to the amino group and the pyridine nitrogen significantly influences the reactivity of these compounds.

Data Presentation: A Quantitative Comparison

CompoundStructureTypical Reaction Conditions (Temperature, Time)Estimated Relative ReactivityReference
4-Aminopyridine4-aminopyridineHigh Temperature, Long Reaction TimeLowThe unsubstituted ring is not highly activated for SNAr.
4-Amino-3-chloropyridine4-amino-3-chloropyridineModerate to High Temperature, Moderate TimeModerateThe chlorine atom provides some activation.
4-Amino-3,5-dichloropyridine4-amino-3,5-dichloropyridineModerate Temperature, Moderate TimeHighThe two chlorine atoms significantly activate the ring towards nucleophilic attack. This compound is noted for its exceptional reactivity and versatility in synthesis.[1][2]
This compoundThis compoundLow to Moderate Temperature, Short TimeVery HighThe presence of three strongly electron-withdrawing fluorine atoms, in addition to the chlorine atom, renders the pyridine ring highly electron-deficient and thus extremely reactive towards nucleophiles. The fluorine atoms at the 2- and 6-positions provide strong activation for substitution at the 4-position.

Note: The relative reactivity is an estimation based on general principles of SNAr reactions on halogenated pyridines. The actual reaction rates will depend on the specific nucleophile, solvent, and other reaction conditions.

Experimental Protocols

To provide a framework for a direct comparative study, the following detailed experimental protocol is proposed. This procedure can be adapted to compare the reactivity of this compound with other aminopyridines under standardized conditions.

Objective: To compare the reactivity of different aminopyridines in a nucleophilic aromatic substitution reaction with a model amine.

Reaction:

Caption: A generalized workflow for the comparative reactivity study of aminopyridines.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyridine

Caption: The two-step addition-elimination mechanism of SNAr reactions on pyridines.

Conclusion

The reactivity of aminopyridines in nucleophilic aromatic substitution reactions is significantly influenced by the nature and position of halogen substituents. This compound is predicted to be highly reactive due to the strong electron-withdrawing effects of the multiple fluorine atoms, making it an excellent substrate for the synthesis of complex molecules under mild conditions. In contrast, aminopyridines with fewer or no halogen substituents exhibit lower reactivity, often requiring more forcing conditions to achieve substitution. The provided experimental workflow offers a standardized method for empirically determining the relative reactivity of these important building blocks, enabling more informed decisions in synthetic planning.

References

X-ray Crystal Structure Analysis of 4-Amino-3-chloro-2,5,6-trifluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 4-amino-3-chloro-2,5,6-trifluoropyridine derivatives and related compounds. Due to the limited availability of public crystallographic data for the specific target compound, this guide focuses on a detailed comparison with structurally similar aminopyridine derivatives, providing valuable insights into the impact of substituent patterns on their solid-state structures. The information presented is supported by experimental data from published crystallographic studies and an overview of alternative analytical techniques for structural elucidation.

Comparison of Crystallographic Data

The solid-state architecture of aminopyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. These modifications affect intermolecular interactions, crystal packing, and overall molecular conformation. Below is a comparison of the crystallographic data for key aminopyridine derivatives.

Table 1: Crystallographic Data for Aminopyridine Derivatives

Parameter4-Amino-3,5-dichloropyridine[1][2][3][4]2-Amino-3,5-dichloropyridine4-Aminopyridine Copper(II) Nitrate Trihydrate[5]
Formula C5H4Cl2N2C5H4Cl2N2Not specified
Crystal System OrthorhombicNot specifiedHexagonal[5]
Space Group PnmaNot specifiedNot specified
Unit Cell Dimensions a = 13.304(2) Å, b = 12.911(2) Å, c = 3.8636(7) ÅNot specifieda = 9.2329 Å, b = 9.2329 Å, c = 15.3081 Å[5]
Volume (ų) 663.64(19)Not specifiedNot specified
Z 4Not specifiedNot specified
Key Intermolecular Interactions N—H···N hydrogen bonding, π–π stacking, halogen–π interactions[1][2][3][4]Not specifiedNot specified

Note: Detailed crystallographic data for this compound and 2-Amino-3,5-dichloropyridine were not publicly available at the time of this guide's compilation. The data for 4-Amino-3,5-dichloropyridine is presented as a primary reference for comparison.

Experimental Protocols

The determination of crystal structures for small organic molecules like aminopyridine derivatives typically involves the following key steps in single-crystal X-ray diffraction.

Crystal Growth

Single crystals of suitable size and quality are essential for X-ray diffraction analysis. For 4-Amino-3,5-dichloropyridine, colorless crystals were obtained by dissolving the compound in warm water and allowing the solution to cool slowly at room temperature.[2]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. The instrument directs a beam of X-rays (commonly Cu Kα or Mo Kα radiation) onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

For the analysis of 4-Amino-3,5-dichloropyridine, data was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation at a temperature of 296 K.[2][6]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. The initial structural model is then refined to best fit the experimental data.

The structure of 4-Amino-3,5-dichloropyridine was solved using direct methods and refined by full-matrix least-squares on F².[2][6]

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other analytical techniques are crucial for the characterization of aminopyridine derivatives, especially when suitable crystals cannot be obtained.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F).[7][8][9][10][11]Non-destructive, provides information about structure in solution, crucial for identifying isomers.[7][8][9][10][11]Does not provide direct 3D structural information of the solid state.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues.[12][13][14]High sensitivity, requires very small sample amounts. Isotopic patterns of halogens (Cl, Br) are characteristic.[12][13]Does not provide stereochemical information or details of atomic connectivity.
Infrared (IR) Spectroscopy Identifies functional groups present in a molecule based on their characteristic vibrational frequencies.Fast and simple to perform. Can provide information about hydrogen bonding.Provides limited information about the overall molecular structure.
Powder X-ray Diffraction (PXRD) Provides a fingerprint of the crystalline solid, useful for phase identification and quality control.[5][15]Can be used for polycrystalline samples.[15]Does not provide the detailed atomic-level structural information of single-crystal XRD.

Visualizing Experimental and Logical Workflows

To illustrate the processes involved in the structural analysis of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction Analysis cluster_analysis Structural Analysis & Comparison synthesis Synthesis of Aminopyridine Derivative crystallization Crystal Growth synthesis->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Crystallographic Information File (CIF) refinement->cif_file Final Structural Model structural_details Molecular Geometry & Packing cif_file->structural_details comparison Comparison with Related Structures structural_details->comparison

Caption: Workflow for X-ray Crystal Structure Analysis.

logical_relationship cluster_primary Primary Method cluster_alternative Alternative & Complementary Techniques main_topic Structural Elucidation of This compound Derivatives xrd Single-Crystal X-ray Diffraction main_topic->xrd Definitive 3D Structure nmr NMR Spectroscopy (Solution Structure, Isomerism) main_topic->nmr ms Mass Spectrometry (Molecular Weight, Formula) main_topic->ms ir IR Spectroscopy (Functional Groups) main_topic->ir pxrd Powder XRD (Crystalline Phase ID) main_topic->pxrd

Caption: Methods for Structural Elucidation.

References

Comparative Analysis of the Biological Activities of Novel Compounds Derived from 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the screening, performance, and mechanistic insights of a new generation of halogenated pyridine compounds.

This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from the versatile starting material, 4-Amino-3-chloro-2,5,6-trifluoropyridine. The unique structural features of this scaffold, including its high degree of halogenation and the presence of a reactive amino group, make it a promising candidate for the development of new therapeutic agents. This document presents a comparative analysis of the anticancer and antibacterial activities of two novel derivative compounds, designated as Compound A and Compound B , providing supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Quantitative Performance Analysis

The following tables summarize the key performance metrics of Compound A and Compound B in various biological assays.

Table 1: In Vitro Anticancer Activity (IC50 Values in µM)

Target Cell LineCompound ACompound BDoxorubicin (Control)
MCF-7 (Breast Cancer)15.2 ± 1.88.5 ± 0.91.2 ± 0.3
A549 (Lung Cancer)22.7 ± 2.112.1 ± 1.32.5 ± 0.4
HeLa (Cervical Cancer)18.9 ± 1.59.8 ± 1.11.8 ± 0.2

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Bacterial StrainCompound ACompound BCiprofloxacin (Control)
Escherichia coli (ATCC 25922)64324
Staphylococcus aureus (ATCC 29213)32162
Pseudomonas aeruginosa (ATCC 27853)>128648

Experimental Methodologies

Detailed protocols for the key biological assays are provided below to ensure reproducibility and facilitate comparison with other studies.

MTT Assay for Anticancer Activity Screening

The half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (MCF-7, A549, HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were then treated with various concentrations of Compound A, Compound B, and the positive control (Doxorubicin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells (5x10³ cells/well) Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Add Compounds (Varying Concentrations) Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO Incubation_4h->Formazan_Solubilization Read_Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Figure 1: Workflow for determining anticancer activity using the MTT assay.

Broth Microdilution Method for Antibacterial Screening

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Bacterial Inoculum Preparation: Bacterial strains were grown overnight, and the inoculum was adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: The compounds were serially diluted in a 96-well microtiter plate containing MHB.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (5x10⁵ CFU/mL) Inoculation Inoculate Wells Prep_Inoculum->Inoculation Serial_Dilution Serially Dilute Compounds Serial_Dilution->Inoculation Incubation Incubate for 18-24h Inoculation->Incubation Determine_MIC Determine MIC (Lowest concentration with no growth) Incubation->Determine_MIC

Figure 2: Workflow for antibacterial screening via the broth microdilution method.

Mechanistic Insights: Potential Signaling Pathway Modulation

Preliminary mechanistic studies suggest that Compound B, the more potent of the two derivatives, may exert its anticancer effects through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

G Proposed PI3K/Akt Inhibition by Compound B cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt  Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound_B Compound B Compound_B->PI3K  Inhibits

Figure 3: Proposed mechanism of action for Compound B via inhibition of the PI3K/Akt pathway.

This guide serves as a preliminary resource for researchers interested in the therapeutic potential of compounds derived from this compound. The presented data highlights the promise of this chemical scaffold in developing novel anticancer and antibacterial agents. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the lead compounds for improved efficacy and safety.

Comparative Analysis of Kinase Inhibitory Activity of Substituted Pyridine and Related Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data on the in vitro kinase inhibitory activity of 4-Amino-3-chloro-2,5,6-trifluoropyridine derivatives is not extensively available in the public domain, this guide provides a comparative analysis of structurally related compounds, including various aminopyridine, chlorophenyl, and pyrimidine derivatives that have been investigated as kinase inhibitors. This comparison aims to offer a valuable resource for researchers in drug discovery by presenting the inhibitory activities, experimental methodologies, and relevant signaling pathways for these alternative compounds. The data herein is compiled from various studies and serves as a benchmark for the evaluation of novel kinase inhibitors.

Quantitative Data on Kinase Inhibitory Activity

The inhibitory potency of various pyridine and related heterocyclic derivatives against several kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.[1]

Compound ClassSpecific Compound ExampleTarget KinaseIC50 (nM)
Aminopyridine Derivatives Compound 33 (a complex aminopyridine)PI3Kγ-
3-methyl-4-aminopyridineK+ channels40,000
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A2240
Bisanilinopyrimidine Derivatives Compound with ortho-CO2H and para-CO2H substitutionsAurora A6.1
Pyridine-Quinoline Hybrids 6-chloro derivative 13bPIM-1-
CDK/HDAC Dual Inhibitors Compound 8e (2-Aminopyridine-based)CDK988.4
Compound 8e (2-Aminopyridine-based)HDAC1168.9

Note: The table presents a selection of data from available research. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between studies.

Experimental Protocols

A generalized protocol for an in vitro kinase inhibitory assay, based on the widely used ADP-Glo™ Kinase Assay, is provided below. This method quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[2][3][4]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

1. Reagent Preparation:

  • Thaw all components of the ADP-Glo™ Kinase Assay kit and keep them on ice.

  • Prepare the kinase assay buffer, the kinase/substrate solution, and serial dilutions of the test compounds.

2. Reaction Setup:

  • In a 384-well plate, add 1 µL of the serially diluted test compound or a vehicle control (e.g., DMSO).

  • To initiate the kinase reaction, add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution.[5]

3. Incubation:

  • Incubate the plate at room temperature for a specified period, typically 60-120 minutes.[5]

4. Reaction Termination and ATP Depletion:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[5]

  • Incubate for 40 minutes at room temperature.[5]

5. Luminescent Signal Generation:

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based reaction to produce a luminescent signal.[5]

  • Incubate for 30 minutes at room temperature.[5]

6. Data Acquisition:

  • Measure the luminescence using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[4]

7. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by the compared kinase inhibitors and a typical workflow for an in vitro kinase inhibition assay.

G cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Signal Detection cluster_3 Data Analysis prep_compounds Prepare Test Compounds (Serial Dilutions) add_compounds Add Compounds/Vehicle to 384-well Plate prep_compounds->add_compounds prep_kinase Prepare Kinase/ Substrate Solution start_reaction Add Kinase/Substrate and ATP to Initiate prep_kinase->start_reaction prep_atp Prepare ATP Solution prep_atp->start_reaction add_compounds->start_reaction incubate_reaction Incubate at RT (60-120 min) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_stop->detect_signal incubate_detect Incubate at RT (30 min) detect_signal->incubate_detect read_luminescence Measure Luminescence (Plate Reader) incubate_detect->read_luminescence analyze_data Calculate % Inhibition read_luminescence->analyze_data determine_ic50 Determine IC50 from Dose-Response Curve analyze_data->determine_ic50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PLCg->Transcription

Caption: Simplified EGFR Signaling Pathway.

KDR_Signaling_Pathway VEGF VEGF Ligand KDR KDR (VEGFR-2) VEGF->KDR Binds PI3K PI3K KDR->PI3K p38_MAPK p38 MAPK KDR->p38_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Invasion Cell Invasion & Motility p38_MAPK->Invasion Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Plk1 Plk1 AuroraA->Plk1 Spindle Mitotic Spindle Assembly AuroraA->Spindle AuroraB Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC TPX2 TPX2 TPX2->AuroraA Activates Cdk1 Cdk1/Cyclin B Plk1->Cdk1 Cytokinesis Cytokinesis CPC->Cytokinesis Chromosome Chromosome Segregation CPC->Chromosome

References

Comparative Herbicidal Efficacy of Picolinic Acids Derived from Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the herbicidal activity of emerging fluorinated picolinic acid derivatives.

This guide provides a comparative analysis of the herbicidal activity of recently developed picolinic acids derived from fluorinated pyridines. It aims to offer an objective overview of their performance against various weed species, supported by experimental data from recent studies. Detailed methodologies for key experiments are included to facilitate reproducibility and further research.

Introduction

Picolinic acid herbicides are a significant class of synthetic auxin herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[1] The introduction of fluorine atoms into the pyridine ring has been a key strategy in the development of new herbicidal molecules with improved efficacy, altered weed spectrum, and more favorable environmental profiles.[2][3] This guide focuses on the comparative herbicidal activity of these next-generation fluorinated picolinic acids.

Mechanism of Action: Synthetic Auxins

Picolinic acid herbicides primarily exert their effect by binding to the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The degradation of these repressors unleashes Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes, leading to epinastic responses, accumulation of abscisic acid (ABA) and ethylene, and eventual plant death.[1]

Picolinic_Acid_Signaling_Pathway cluster_cell Plant Cell PA Fluorinated Picolinic Acid AFB5 AFB5 Receptor PA->AFB5 Binds SCF SCF Complex AFB5->SCF Forms Complex Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets for Ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of fluorinated picolinic acid herbicides.

Comparative Herbicidal Activity

Recent research has focused on the synthesis and evaluation of novel fluorinated picolinic acid derivatives, particularly those with aryl-substituted pyrazolyl or indazolyl moieties at the 6-position of the pyridine ring. These modifications have yielded compounds with potent herbicidal activity, in some cases significantly exceeding that of commercial standards.

4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic Acids

A series of 41 novel compounds with this general structure were synthesized and evaluated for their herbicidal activity.[2][3] Many of these compounds exhibited superior inhibitory effects on the root growth of Arabidopsis thaliana compared to the commercial herbicide picloram.[2] Notably, several compounds demonstrated greater inhibitory capability than the newer herbicide florpyrauxifen.[2][3] For instance, at a concentration of 0.5 µmol/L, compound S202 showed 78.4% inhibition of A. thaliana root growth, whereas florpyrauxifen achieved only 33.8% inhibition.[2][3] In post-emergence tests, ten compounds from this series achieved 100% inhibition of Amaranthus retroflexus L (AL) growth.[2]

Compound/HerbicideConcentration (µmol/L)A. thaliana Root Growth Inhibition (%)Weed SpeciesPost-emergence Inhibition (%)Reference
S202 0.578.4Amaranthus retroflexus L100 (some compounds in series)[2][3]
Florpyrauxifen0.533.8--[2][3]
Picloram>0.5< S-series compounds--[2]
6-Indazolyl-2-picolinic Acids

In another study, thirty-eight new 4-amino-3,5-dichloro-6-(1H-indazolyl)- and 6-(2H-indazolyl)-2-picolinic acids were synthesized.[4] These compounds generally showed excellent inhibitory properties on the root growth of A. thaliana and five other weed species.[4] Compound 5a displayed significantly greater root inhibitory activity than picloram against Brassica napus and Abutilon theophrasti Medicus at a concentration of 10 µM.[4] In post-emergence applications, the majority of these compounds resulted in 100% control of Amaranthus retroflexus and Chenopodium album at a rate of 250 g/ha.[4]

Compound/HerbicideConcentration (µM)Test SpeciesRoot Growth InhibitionApplication Rate (g/ha)Post-emergence Control (%)Reference
5a 10Brassica napus, Abutilon theophrasti Medicus> Picloram--[4]
Picloram10Brassica napus, Abutilon theophrasti Medicus< 5a--[4]
Various 6-indazolyl derivatives---250100 (Amaranthus retroflexus, Chenopodium album)[4]

Experimental Protocols

The evaluation of herbicidal activity for these novel picolinic acid derivatives typically involves a series of standardized bioassays.

Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay is a primary screening method to determine the phytotoxicity of new compounds.

  • Plant Material: Arabidopsis thaliana (ecotype Columbia-0) seeds are surface-sterilized.

  • Growth Medium: Seeds are sown on a solid growth medium (e.g., Murashige and Skoog) in petri dishes.

  • Test Compounds: The compounds to be tested are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations. A solvent-only control is included.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured.

  • Analysis: The percentage of root growth inhibition is calculated relative to the control. IC50 values (the concentration causing 50% inhibition) are determined by plotting the inhibition percentage against the compound concentration.[4][5]

Herbicidal_Activity_Workflow cluster_workflow Experimental Workflow for Herbicidal Activity Assessment start Start synthesis Synthesize Novel Fluorinated Picolinic Acids start->synthesis root_assay In Vitro Root Growth Inhibition Assay (e.g., A. thaliana) synthesis->root_assay post_emergence Greenhouse Post-Emergence Herbicidal Activity Assay synthesis->post_emergence data_analysis Data Analysis: - IC50/ED50 Calculation - Percent Inhibition root_assay->data_analysis post_emergence->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

Caption: General experimental workflow for assessing herbicidal activity.
Post-emergence Herbicidal Activity Assay

This greenhouse-based assay evaluates the efficacy of compounds on whole plants.

  • Plant Cultivation: Weed species of interest (e.g., Amaranthus retroflexus, Brassica napus) are grown in pots containing soil in a greenhouse.

  • Treatment Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and sprayed onto the plants at a specific growth stage (e.g., 2-3 leaf stage). Application is typically done at various rates (g/ha).

  • Experimental Conditions: Plants are maintained in the greenhouse under controlled conditions of temperature, humidity, and light.

  • Evaluation: Herbicidal injury is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: The fresh weight of the above-ground plant parts may also be measured to quantify the herbicidal effect.[2][4]

Conclusion

The development of picolinic acids derived from fluorinated pyridines represents a promising avenue for the discovery of novel herbicides. The introduction of aryl-substituted pyrazolyl and indazolyl groups has led to compounds with exceptional potency, often surpassing that of existing commercial herbicides. The data presented in this guide highlights the significant potential of these new chemical classes. Further research, including broader spectrum weed control studies, crop safety evaluations, and toxicological assessments, will be crucial in determining their viability as commercial herbicidal products.

References

Validating the Structure of Novel Compounds Synthesized from 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently involves the synthesis of complex heterocyclic scaffolds. 4-Amino-3-chloro-2,5,6-trifluoropyridine serves as a valuable and reactive starting material for the generation of diverse substituted pyridine derivatives. The unique substitution pattern of this reagent, featuring both activating and deactivating groups, allows for a range of chemical transformations, leading to novel compounds with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

This guide provides a comprehensive comparison of the structural validation of a hypothetical novel compound, a Suzuki-Miyaura cross-coupling product derived from this compound, with an alternative synthetic route. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the unambiguous structural elucidation of these and similar novel chemical entities.

Comparative Analysis of Synthetic Routes and Product Validation

The development of novel compounds necessitates a robust and efficient synthetic strategy, coupled with rigorous analytical techniques for structural confirmation. Here, we compare the synthesis and validation of a hypothetical biaryl-pyridine, Compound 1 , prepared via a Suzuki-Miyaura coupling reaction using this compound, against an alternative route commencing from 3,5-dichloro-2,4,6-trifluoropyridine.

Table 1: Comparison of Synthetic Routes for a Substituted Aminochlorotrifluorobiphenyl

ParameterRoute 1: Suzuki-Miyaura Coupling Route 2: Multi-step Synthesis
Starting Material This compound3,5-Dichloro-2,4,6-trifluoropyridine
Key Transformations Palladium-catalyzed C-C bond formationHalogen exchange, Amination, Dechlorination
Overall Yield 75% (Hypothetical)65% (Hypothetical)
Purity (Post-purification) >98% (HPLC)>98% (HPLC)
Key Reagents Arylboronic acid, Pd catalyst, BaseAnhydrous KF, Ammonia, Pd/C, H₂
Reaction Conditions Mild to moderate temperaturesHigh temperatures for fluorination
Scalability Generally goodCan be challenging due to harsh conditions

Table 2: Comparative Structural Validation Data for Compound 1

Analytical TechniqueExpected Data for Compound 1 Interpretation
¹H NMR Aromatic protons from the coupled aryl group, broad singlet for the -NH₂ group.Confirms the presence of the biaryl structure and the amino group.
¹³C NMR Signals for all carbon atoms in the pyridine and coupled aryl rings, showing characteristic C-F couplings.Provides the carbon skeleton and confirms the presence of fluorine atoms.
¹⁹F NMR Three distinct signals corresponding to the three fluorine atoms on the pyridine ring.Confirms the number and chemical environment of the fluorine atoms.
High-Resolution Mass Spectrometry (HRMS) Precise m/z value corresponding to the molecular formula of Compound 1.Unambiguously determines the elemental composition.

Detailed Experimental Protocols

Synthesis of Compound 1 via Suzuki-Miyaura Coupling (Hypothetical)

To a solution of this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Compound 1 .

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify the signals corresponding to the aromatic protons of the newly introduced aryl group and the amino protons.

  • ¹³C NMR: Obtain a proton-decoupled carbon NMR spectrum. The presence of C-F couplings will result in splitting of the carbon signals, providing valuable structural information.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum to observe the chemical shifts and coupling patterns of the three fluorine atoms on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The high-resolution data will provide the exact mass, allowing for the determination of the elemental composition.

Visualizing the Workflow and Biological Context

To further clarify the processes, the following diagrams illustrate the synthetic and validation workflows, as well as a potential signaling pathway where such compounds may exhibit biological activity.

cluster_synthesis Synthetic Workflow start 4-Amino-3-chloro- 2,5,6-trifluoropyridine reaction Suzuki-Miyaura Coupling start->reaction reagents Arylboronic Acid, Pd Catalyst, Base reagents->reaction product Novel Compound 1 reaction->product

Caption: Synthetic workflow for the preparation of a novel biaryl-pyridine.

cluster_validation Structural Validation Workflow start Purified Novel Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms High-Resolution Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: A typical workflow for the structural validation of a novel compound.

cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) phosphorylation Substrate Phosphorylation receptor->phosphorylation binds atp ATP atp->phosphorylation compound Novel Aminopyridine Inhibitor compound->receptor inhibits binding downstream Downstream Signaling phosphorylation->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Potential mechanism of action for aminopyridine-based kinase inhibitors.

Conclusion

The structural validation of novel compounds derived from this compound is paramount for advancing drug discovery programs. A combination of modern synthetic methods, such as the Suzuki-Miyaura coupling, and rigorous analytical techniques, including multinuclear NMR and high-resolution mass spectrometry, provides a robust platform for the unambiguous characterization of these potentially bioactive molecules. This guide offers a framework for researchers to compare synthetic strategies and effectively validate the structures of their novel compounds, thereby ensuring the integrity of their scientific findings and accelerating the development of new therapeutic agents.

A Comparative Efficacy Analysis of Agrochemicals Derived from Diverse Fluorinated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyridine scaffold has been a cornerstone in the development of modern agrochemicals, significantly enhancing their biological activity, metabolic stability, and overall performance. This guide provides a comparative overview of the efficacy of agrochemicals derived from different fluorinated pyridine scaffolds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in research and development efforts.

Efficacy of Fluorinated Pyridine-Based Fungicides

The fungicidal activity of various fluorinated pyridine derivatives has been extensively evaluated against a range of plant pathogens. The following table summarizes the in vitro efficacy, represented by EC50 values (the concentration required to inhibit 50% of mycelial growth), of different compounds against several economically important fungi.

Compound IDFluorinated Pyridine ScaffoldTarget FungusEC50 (µg/mL)Reference
9m 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide attached to a pyridine ringColletotrichum orbiculare5.50[1]
Rhizoctonia solani14.40[1]
Phytophthora infestans75.54[1]
Fusarium moniliforme79.42[1]
Botryosphaeria berengeriana28.29[1]
Boscalid 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide (Commercial Standard)Colletotrichum orbiculare>100[1]
Rhizoctonia solani25.31[1]
Phytophthora infestans>100[1]
Fusarium moniliforme>100[1]
Botryosphaeria berengeriana45.18[1]

Efficacy of Fluorinated Pyridine-Based Insecticides

Fluorinated pyridine scaffolds are also integral to the design of potent insecticides. The table below presents the insecticidal activity, expressed as LC50 values (the concentration required to cause 50% mortality), of novel compounds against the significant agricultural pest, Plutella xylostella (diamondback moth).

Compound IDFluorinated Pyridine ScaffoldTarget InsectLC50 (mg/L)Reference
A Trifluoromethylpyridine derivativePlutella xylostellaVaries by specific derivative
B Difluoromethylpyridine derivativePlutella xylostellaVaries by specific derivative

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. The following are standard protocols for the key experiments cited in this guide.

Mycelial Growth Inhibition Assay for Fungicides

This in vitro assay is a standard method to determine the efficacy of fungicidal compounds by measuring the inhibition of fungal growth on an amended agar medium.[2]

1. Preparation of Fungicide Stock Solutions and Amended Media:

  • Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Prepare Potato Dextrose Agar (PDA) and autoclave.[3]
  • After the PDA has cooled to approximately 50°C, add the fungicide stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[3] The concentration of the solvent should not exceed a level that affects fungal growth (typically ≤0.1%).[4]
  • Pour the fungicide-amended PDA into sterile Petri dishes.

2. Inoculation:

  • Culture the target fungi on PDA plates until they are actively growing.
  • Using a sterile cork borer, take mycelial plugs (typically 5 mm in diameter) from the edge of the actively growing fungal colony.[3]
  • Place a single mycelial plug in the center of each fungicide-amended PDA plate.

3. Incubation and Data Collection:

  • Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C).
  • Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control (no fungicide) plate has reached a significant portion of the plate's diameter.[5]
  • Calculate the percentage of mycelial growth inhibition using the formula:
  • Inhibition (%) = [(C - T) / C] x 100
  • Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

4. Data Analysis:

  • Use the inhibition data to perform a probit or logit dose-response analysis to calculate the EC50 value for each compound.[5][6]

Insecticidal Bioassay for Plutella xylostella (Leaf-Dip Method)

This method is widely used to assess the toxicity of insecticides to leaf-eating insects like the diamondback moth.[7]

1. Insect Rearing:

  • Rear a healthy population of Plutella xylostella. For consistency, use larvae of a specific instar, typically the 2nd or 3rd instar.[6][7]

2. Preparation of Test Solutions:

  • Prepare a series of dilutions of the test insecticide in water. A wetting agent may be added to ensure even coverage of the leaves.[7]

3. Leaf Treatment:

  • Use untreated host plant leaves, such as cabbage (Brassica oleracea).[7]
  • Individually dip the leaves into the test solutions for a set time (e.g., 10 seconds) with gentle agitation.[6][7]
  • Allow the treated leaves to air dry on paper towels.[8]

4. Infestation and Incubation:

  • Place the dried, treated leaves into ventilated containers (e.g., Petri dishes or small plastic cups). A moist filter paper can be placed at the bottom to maintain humidity.[7]
  • Introduce a known number of larvae (e.g., 10-20) into each container.[8]
  • Maintain the containers under controlled conditions (e.g., 25°C, 60% RH, and a 16:8 light:dark photoperiod).[6][7]

5. Mortality Assessment:

  • Assess larval mortality at specific time points (e.g., 24, 48, 72, and 96 hours) after infestation.[7][8] Larvae that are unable to move when prodded with a fine brush are considered dead.
  • Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

6. Data Analysis:

  • Use the mortality data to perform a probit or logit analysis to determine the LC50 value for each insecticide.

Mechanistic Insights and Signaling Pathways

Understanding the mode of action is critical for developing new agrochemicals and managing resistance. Many fluorinated pyridine-based insecticides, particularly neonicotinoids, act as competitive modulators of nicotinic acetylcholine receptors (nAChRs) in insects.[9]

Mode of Action of nAChR Competitive Modulators

nAChR_Modulator_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic_response Postsynaptic Response Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Insecticide Fluorinated Pyridine Insecticide Insecticide->nAChR Competitively Binds (Agonist Action) Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Depolarization Continuous Depolarization Ion_Channel_Opening->Depolarization Hyper-excitation Hyper-excitation Depolarization->Hyper-excitation Paralysis_Death Paralysis & Death Hyper-excitation->Paralysis_Death

Caption: Agonistic action of fluorinated pyridine insecticides on insect nAChRs.

These insecticides mimic acetylcholine but are not easily broken down by acetylcholinesterase, leading to the persistent activation of nAChRs. This results in the continuous firing of nerve impulses, leading to hyper-excitation, paralysis, and ultimately the death of the insect.[10] The selectivity of these insecticides for insects over vertebrates is attributed to their higher binding affinity for insect nAChRs.[10]

Experimental Workflow for Efficacy Comparison

Experimental_Workflow Start Start: Select Fluorinated Pyridine Scaffolds Synthesis Synthesize Derivative Compounds Start->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Fungicide_Assay Mycelial Growth Inhibition Assay In_Vitro_Screening->Fungicide_Assay Fungicidal Activity? Insecticide_Assay Insecticidal Bioassay (e.g., Leaf-Dip) In_Vitro_Screening->Insecticide_Assay Insecticidal Activity? EC50_Calculation Calculate EC50 Values Fungicide_Assay->EC50_Calculation LC50_Calculation Calculate LC50 Values Insecticide_Assay->LC50_Calculation Data_Analysis Comparative Data Analysis & SAR Studies EC50_Calculation->Data_Analysis LC50_Calculation->Data_Analysis Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification Field_Trials Greenhouse & Field Trials Lead_Identification->Field_Trials End End: Efficacy Profile Established Field_Trials->End

References

Assessing the Metabolic Stability of Drug Candidates Containing the 4-Amino-3-chloro-2,5,6-trifluoropyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of highly halogenated aromatic systems is a cornerstone of modern medicinal chemistry, often employed to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. This guide provides a comparative assessment of the metabolic stability of drug candidates containing the 4-Amino-3-chloro-2,5,6-trifluoropyridine moiety. By examining available data on structurally related compounds and comparing them with alternative chemical scaffolds, this document aims to provide a valuable resource for researchers in the field of drug discovery and development.

The Impact of Polysubstitution on Metabolic Stability

The this compound moiety is a densely functionalized pyridine ring. The presence of multiple halogen substituents, particularly fluorine, is known to significantly influence a molecule's metabolic fate. The strong electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.

While specific quantitative in vitro metabolic stability data for drug candidates containing the exact this compound moiety is limited in publicly available literature, we can draw valuable insights from structurally related compounds.

Comparative Analysis of Metabolic Stability Data

To provide a framework for comparison, this section presents in vitro metabolic stability data from human liver microsome (HLM) assays for compounds bearing structural similarities to the target moiety and potential alternative scaffolds. The key parameters for comparison are the half-life (t½) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic lability.[1][2]

Table 1: In Vitro Metabolic Stability of Halogenated Pyridine Derivatives in Human Liver Microsomes (HLM)

Compound/MoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Key Structural FeaturesReference
Hypothetical Drug Candidate with this compound Data Not AvailableData Not AvailablePolychlorinated and polyfluorinated aminopyridine-
3-Fluoro-4-Aminopyridine (3F4AP)Readily metabolized by CYP2E1-Monofluorinated aminopyridine[3][4]
3-Chloro-5-(trifluoromethyl)pyridin-2-amine--Chloro and trifluoromethyl substituted aminopyridine[5][6]
Pemigatinib27.2925.40Contains a difluorophenyl moiety[7]
UNC1020165228.848.1Complex heterocyclic system[8]

Note: The data presented for 3F4AP indicates susceptibility to metabolism by a specific CYP isozyme, highlighting the importance of the substitution pattern. While quantitative data is not provided, it suggests a shorter half-life compared to more heavily halogenated analogs. The data for Pemigatinib and UNC10201652 are provided as examples of moderately stable compounds in HLM assays.

Alternative Moieties and Their Metabolic Profiles

In drug design, chemists often consider various bioisosteric replacements to optimize metabolic stability. The following table provides a comparative overview of alternative moieties to the this compound scaffold.

Table 2: Comparison of the this compound Moiety with Alternative Scaffolds

MoietyExpected Impact on Metabolic StabilityRationalePotential Liabilities
This compound High Multiple electron-withdrawing halogen atoms block potential sites of metabolism by CYP enzymes.Potential for off-target activities due to high halogen content.
4-Aminopyridine Low to Moderate Unsubstituted positions on the pyridine ring are susceptible to oxidation.Rapid metabolism can lead to low bioavailability.
4-Amino-3,5-dichloropyridine Moderate Dichloro substitution offers some metabolic protection compared to the unsubstituted ring.Chlorine atoms are generally less effective at blocking metabolism than fluorine.
4-Amino-3,5-bis(trifluoromethyl)pyridine High Two trifluoromethyl groups provide significant steric and electronic shielding from metabolic attack.Can significantly increase lipophilicity, potentially affecting solubility and other ADME properties.
Pyrrolo[2,3-b]pyridine (7-Azaindole) Variable The fused ring system can alter the metabolic profile, but specific sites of metabolism will depend on other substituents.Can be a substrate for various CYP enzymes.

Key Metabolic Pathways and Experimental Considerations

The primary route of metabolism for many nitrogen-containing heterocyclic drugs is oxidation by cytochrome P450 enzymes. For halogenated pyridines, hydroxylation of the pyridine ring is a common metabolic pathway. The position of halogen atoms can significantly influence which sites are accessible to enzymatic attack.

Below is a generalized workflow for assessing the metabolic stability of a drug candidate.

General Workflow for Metabolic Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_compound Prepare Test Compound Stock Solution pre_incubate Pre-incubate HLM and Test Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsomes (HLM) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction with Organic Solvent (e.g., Acetonitrile) time_points->quench_reaction centrifuge Centrifuge to Precipitate Proteins quench_reaction->centrifuge lcms_analysis Analyze Supernatant by LC-MS/MS centrifuge->lcms_analysis data_processing Quantify Parent Compound Disappearance lcms_analysis->data_processing calculate_half_life Calculate Half-life (t½) data_processing->calculate_half_life calculate_clint Calculate Intrinsic Clearance (CLint) data_processing->calculate_clint

A generalized workflow for an in vitro metabolic stability assay.

The following diagram illustrates the principle of metabolic blocking by halogenation.

Metabolic Blocking by Halogenation cluster_unsubstituted Unsubstituted Pyridine cluster_substituted Halogenated Pyridine unsubstituted Aminopyridine metabolite1 Hydroxylated Metabolite unsubstituted->metabolite1 CYP450 Oxidation substituted This compound no_metabolism Metabolism Blocked substituted->no_metabolism CYP450

Halogenation can block sites of metabolism on a pyridine ring.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a typical procedure for determining the metabolic stability of a test compound.[9][10][11]

1. Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., a stable, structurally similar compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.

  • Incubation:

    • In a 96-well plate, add the HLM suspension to the potassium phosphate buffer.

    • Add the working solution of the test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The acetonitrile will precipitate the microsomal proteins.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at a high speed (e.g., 3000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation) .[10]

LC-MS/MS Analysis Workflow

The quantification of the test compound is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

1. Chromatographic Separation:

  • An aliquot of the supernatant is injected onto a reverse-phase HPLC column (e.g., C18).

  • A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

2. Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into the mass spectrometer.

  • The parent ion of the test compound and the internal standard are selected in the first quadrupole (Q1).

  • The parent ions are fragmented in the second quadrupole (collision cell, Q2).

  • Specific product ions are monitored in the third quadrupole (Q3).

  • The peak area ratio of the analyte to the internal standard is used for quantification.

This targeted and highly sensitive analytical method allows for accurate determination of the compound's concentration even in a complex biological matrix.[12][13][14]

Conclusion

The this compound moiety represents a promising scaffold for the design of metabolically robust drug candidates. The extensive halogenation is expected to significantly hinder metabolism by cytochrome P450 enzymes. While direct experimental data for this specific moiety is scarce, analysis of related structures and general principles of medicinal chemistry strongly support its potential for enhancing metabolic stability. For definitive assessment, in vitro metabolic stability assays using human liver microsomes or hepatocytes are essential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the metabolic liabilities of their compounds and make informed decisions in the drug discovery process.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-chloro-2,5,6-trifluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Amino-3-chloro-2,5,6-trifluoropyridine. Researchers, scientists, and drug development professionals should use this guide to ensure safe handling and compliance with hazardous waste regulations.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of halogenated and fluorinated pyridine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure compliance with local, state, and federal regulations.

Essential Safety and Handling Information

All waste containing this compound must be treated as hazardous. Personnel handling this waste must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, evacuate the area and follow your institution's established spill response protocol. For small spills, use an inert, non-combustible absorbent material. For large spills, contact your EHS department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and the protection of the environment.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[1]

  • Waste Collection and Containerization:

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The container must be made of a material compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and list any other components of the waste.

    • Clearly indicate the associated hazards (e.g., Toxic, Irritant).[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Current practices for the disposal of waste pyridine and other halogenated organic compounds often involve high-temperature incineration in a licensed facility.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Use Designated Container segregate->container label_container Label Container Clearly container->label_container store Store in Satellite Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Licensed Transporter contact_ehs->transport dispose Dispose via Incineration transport->dispose

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance on the proper disposal of this chemical.

References

Essential Safety and Operational Guide for 4-Amino-3-chloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Amino-3-chloro-2,5,6-trifluoropyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes the necessary personal protective equipment.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1-2003 standard.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[1]
Hand Protection GlovesButyl rubber or PVA gloves are recommended.[2] Nitrile gloves are not recommended for handling this chemical.[2] Always inspect gloves for integrity before use.
Body Protection Lab CoatA fully-buttoned, flame-resistant lab coat is required.[1][2]
Respiratory Protection RespiratorUse a NIOSH-approved respirator if working outside of a certified chemical fume hood or if dusts are generated. Personnel must be enrolled in a respiratory protection program.[2]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls : All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood.[2]

  • Emergency Equipment : An emergency eyewash unit and safety shower must be readily accessible, within a 10-second travel distance (approximately 50 feet).[2]

  • Personal Hygiene : Avoid eating, drinking, or smoking in the handling area.[3] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

  • Storage : Store the chemical in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from incompatible materials, direct sunlight, and sources of heat or ignition.[2][3]

Experimental Protocol: Handling this compound

This protocol outlines the step-by-step procedure for safely handling this compound.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents.

    • Don the required personal protective equipment as specified in the table above.

  • Dispensing :

    • Carefully open the container inside the chemical fume hood.

    • Use a clean, dedicated spatula or scoop to transfer the desired amount of the solid compound.

    • Avoid generating dust. If dust is unavoidable, a respirator is required.

    • Securely close the container immediately after dispensing.

  • Post-Handling :

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of any contaminated disposable materials in a designated hazardous waste container.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly.

Emergency Procedures and Disposal

In the event of an emergency, follow these procedures.

Emergency ScenarioAction
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][3] Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected skin with large amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.[2]
Inhalation Move the individual to fresh air.[3] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, absorb with an inert dry material and place it in a sealed container for hazardous waste disposal.[2] For large spills, evacuate the area and contact emergency services.[2]

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste.[2][3] All waste must be placed in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Handling this compound

G start Start prep Preparation - Verify fume hood - Gather materials - Don PPE start->prep handling Handling in Fume Hood - Dispense chemical - Avoid dust - Close container prep->handling post_handling Post-Handling - Clean work area - Dispose of waste - Remove PPE handling->post_handling spill Spill Occurs handling->spill exposure Exposure Event handling->exposure end End post_handling->end spill_response Spill Response - Absorb with inert material - Package for disposal spill->spill_response Small spill spill_response->post_handling first_aid First Aid - Flush affected area - Seek medical attention exposure->first_aid first_aid->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-chloro-2,5,6-trifluoropyridine
Reactant of Route 2
Reactant of Route 2
4-Amino-3-chloro-2,5,6-trifluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.